molecular formula C6H13NO3 B12517012 (3R)-2,3-dimethyl-4-nitrobutan-2-ol CAS No. 799812-09-2

(3R)-2,3-dimethyl-4-nitrobutan-2-ol

Cat. No.: B12517012
CAS No.: 799812-09-2
M. Wt: 147.17 g/mol
InChI Key: PONVAVWGJGPMPF-RXMQYKEDSA-N
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Description

(3R)-2,3-dimethyl-4-nitrobutan-2-ol is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

799812-09-2

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(3R)-2,3-dimethyl-4-nitrobutan-2-ol

InChI

InChI=1S/C6H13NO3/c1-5(4-7(9)10)6(2,3)8/h5,8H,4H2,1-3H3/t5-/m1/s1

InChI Key

PONVAVWGJGPMPF-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C[N+](=O)[O-])C(C)(C)O

Canonical SMILES

CC(C[N+](=O)[O-])C(C)(C)O

Origin of Product

United States

Foundational & Exploratory

Structure Elucidation of (3R)-2,3-dimethyl-4-nitrobutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (3R)-2,3-dimethyl-4-nitrobutan-2-ol. Due to the limited availability of direct experimental data for this specific chiral molecule, this document leverages data from structurally analogous compounds to predict its spectroscopic characteristics. It outlines a plausible synthetic route via an asymmetric Henry (nitroaldol) reaction, details predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and proposes a potential mechanism of biological action based on the known activities of aliphatic nitro compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel nitro-aliphatic compounds in drug discovery and development.

Introduction

This compound is a chiral tertiary alcohol containing a nitro functional group. The presence of a stereocenter and a nitroalkane moiety suggests potential for interesting biological activity, as many nitro-containing compounds exhibit a range of pharmacological effects, including antimicrobial and cytotoxic properties.[1][2] The structural elucidation of such molecules is paramount for understanding their chemical behavior and potential therapeutic applications. This guide provides a detailed approach to its characterization.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 799812-09-2[3][4]
Molecular Formula C₆H₁₃NO₃[3]
Molecular Weight 147.17 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES CC(C--INVALID-LINK--[O-])C(C)(C)O[3]
Isomeric SMILES C--INVALID-LINK--[O-]">C@HC(C)(C)O[3]
InChI InChI=1S/C6H13NO3/c1-5(4-7(9)10)6(2,3)8/h5,8H,4H2,1-3H3/t5-/m1/s1[3]
InChI Key PONVAVWGJGPMPF-RXMQYKEDSA-N[3]

Synthesis Pathway: Asymmetric Henry Reaction

The most logical synthetic route to this compound is the asymmetric Henry (nitroaldol) reaction.[5] This reaction involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound, catalyzed by a chiral ligand to induce stereoselectivity.[6][7] For the synthesis of the target molecule, the reactants would be nitroethane and acetone.

G Reactants Nitroethane + Acetone Catalyst Chiral Catalyst (e.g., Cu(II)-Box complex) Reactants->Catalyst Base Intermediate Enantioenriched Nitronate Intermediate Catalyst->Intermediate Stereoselective Addition Workup Acidic Workup Intermediate->Workup Product This compound Workup->Product

Figure 1. Proposed synthetic workflow via asymmetric Henry reaction.
Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure for an asymmetric Henry reaction and would require optimization for the specific synthesis of this compound.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a chiral bis(oxazoline) (Box) ligand (e.g., (R,R)-Ph-Box) and a copper(II) salt (e.g., Cu(OAc)₂) are dissolved in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂). The mixture is stirred at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup: The reaction vessel is cooled to the desired temperature (typically between -78 °C and room temperature).

  • Addition of Reactants: Acetone is added to the catalyst solution, followed by the slow, dropwise addition of nitroethane. A mild, non-nucleophilic base (e.g., triethylamine) may be added to facilitate the formation of the nitronate.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Structure Elucidation via Spectroscopic Methods

The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitro and hydroxyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 1.25s6HC(CH₃)₂Two equivalent methyl groups on the tertiary carbon bearing the hydroxyl group.
~ 1.50d3HCH(CH₃)Methyl group on the chiral carbon, split by the adjacent methine proton.
~ 2.50m1HCH(CH₃)Methine proton on the chiral carbon, coupled to the adjacent methyl and methylene protons.
~ 3.50s (broad)1HOHHydroxyl proton, typically a broad singlet; its chemical shift can vary with concentration and solvent.
~ 4.50dd2HCH₂NO₂Methylene protons adjacent to the nitro group, appearing as a doublet of doublets due to diastereotopicity and coupling with the methine proton.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 25C(CH₃)₂Carbon atoms of the two equivalent methyl groups on the tertiary alcohol carbon.
~ 15CH(CH₃)Carbon atom of the methyl group on the chiral center.
~ 45CH(CH₃)Chiral methine carbon.
~ 70C(OH)Tertiary carbon atom bearing the hydroxyl group.
~ 80CH₂NO₂Methylene carbon atom attached to the nitro group.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and nitro functional groups.

Predicted Wavenumber (cm⁻¹)Functional GroupVibration Mode
~ 3400 (broad)O-HStretching
~ 2970C-HStretching (alkane)
~ 1550N-OAsymmetric stretching (nitro)
~ 1370N-OSymmetric stretching (nitro)
~ 1150C-OStretching (tertiary alcohol)
Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be weak or absent due to the lability of the tertiary alcohol. Key fragmentation patterns are predicted below.

Predicted m/zFragmentRationale
147[C₆H₁₃NO₃]⁺Molecular ion (if observed)
130[M - OH]⁺Loss of the hydroxyl radical
101[M - NO₂]⁺Loss of the nitro group
88[M - CH₂NO₂]⁺Cleavage of the C-C bond adjacent to the nitro group
59[C(CH₃)₂OH]⁺Alpha-cleavage at the tertiary alcohol

Proposed Biological Activity and Signaling Pathway

Aliphatic nitro compounds are known to exert biological effects through various mechanisms, often involving the release of nitric oxide (NO) or the generation of reactive nitrogen species (RNS) through metabolic reduction of the nitro group.[8] These reactive species can modulate cellular signaling pathways, including those involved in inflammation, apoptosis, and antimicrobial responses.

G cluster_0 Cellular Environment cluster_1 Downstream Cellular Effects Molecule This compound Reduction Enzymatic Reduction (e.g., Nitroreductases) Molecule->Reduction RNS Reactive Nitrogen Species (RNS) (e.g., NO, NO2-) Reduction->RNS Signaling Modulation of Signaling Pathways (e.g., NF-κB, MAPK) RNS->Signaling Response Biological Response (e.g., Anti-inflammatory, Antimicrobial, Cytotoxic) Signaling->Response

Figure 2. Proposed mechanism of action for this compound.

The proposed pathway suggests that this compound, upon entering a biological system, may undergo enzymatic reduction to produce reactive nitrogen species. These RNS can then interact with and modulate key cellular signaling pathways, leading to a range of potential biological responses. Further investigation into the specific enzymatic processes and downstream targets is necessary to fully elucidate its mechanism of action.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the structural elucidation of this compound. The proposed synthetic strategy, detailed predicted spectroscopic data, and hypothesized mechanism of biological action offer a solid foundation for future experimental work. The synthesis and characterization of this and similar chiral nitro compounds are of significant interest for the development of new therapeutic agents. Experimental validation of the data presented herein will be crucial for advancing our understanding of this class of molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-2,3-dimethyl-4-nitrobutan-2-ol is a chiral nitro alcohol with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental data, this guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route, and potential areas of biological investigation. The information presented herein is intended to serve as a foundational resource for researchers interested in the study and application of this compound.

Physicochemical Properties

The physicochemical properties of this compound have been estimated using established computational models due to the absence of experimentally determined data in the public domain. These predicted values provide a preliminary understanding of the compound's behavior and are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Software
Molecular Formula C₆H₁₃NO₃-
Molecular Weight 147.17 g/mol -
CAS Number 799812-09-2-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa (acidic) Not available-
pKa (basic) Not available-
logP (Octanol-Water Partition Coefficient) Not available-

Note: The lack of available experimental data for melting point, boiling point, solubility, pKa, and logP highlights a significant knowledge gap for this compound. In silico prediction tools such as those provided by ACD/Labs or other computational chemistry software could be employed to estimate these values.[1][2][3][4][5]

Proposed Synthesis and Characterization

A plausible synthetic route for this compound is the asymmetric Henry (nitroaldol) reaction.[6][7][8] This reaction involves the C-C bond formation between a nitroalkane and an aldehyde or ketone, catalyzed by a chiral catalyst to induce stereoselectivity.

Proposed Experimental Protocol: Asymmetric Henry Reaction

Objective: To synthesize this compound via a catalytic asymmetric Henry reaction.

Materials:

  • 2-Nitropropane

  • Acetone (propan-2-one)

  • Chiral catalyst (e.g., a copper(I) complex with a chiral ligand)[9][10]

  • Base (e.g., a non-nucleophilic organic base)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Catalyst Preparation: Prepare the chiral catalyst according to established literature procedures.[9][10]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst in the anhydrous solvent.

  • Addition of Reactants: Cool the solution to the appropriate temperature (e.g., -78 °C) and add the base, followed by the slow addition of 2-nitropropane. Stir the mixture for a predetermined time to allow for the formation of the nitronate anion.

  • Aldol Addition: Add acetone dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product using the spectroscopic methods outlined below.

Proposed Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12][13][14][15]

  • ¹H NMR: Dissolve a sample of the purified compound in CDCl₃. The spectrum is expected to show signals corresponding to the methyl groups, the methylene group adjacent to the nitro group, the methine proton, and the hydroxyl proton. The chemical shift of the proton adjacent to the nitro group is anticipated to be in the range of 4-4.4 ppm.[11]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃ to identify all unique carbon atoms in the molecule.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy [16][17][18][19][20]

  • Acquire an FTIR spectrum of the neat compound or as a thin film. The spectrum should exhibit a strong, broad absorption band for the O-H stretch of the alcohol group (around 3400 cm⁻¹). Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group are expected near 1550 cm⁻¹ and 1365 cm⁻¹, respectively.[17]

2.2.3. Mass Spectrometry (MS) [21][22][23][24][25]

  • Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula by determining the exact mass of the molecular ion. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the presence of the nitro group suggests potential for various pharmacological effects. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and vasodilatory effects.[26][27][28][29][30][31]

The biological activity of many nitro compounds is often dependent on the in vivo reduction of the nitro group to form reactive nitrogen species.[27] These reactive intermediates can interact with various cellular targets, leading to therapeutic effects or toxicity.[27][31]

Potential Areas of Investigation:

  • Antimicrobial Activity: The compound could be screened against a panel of bacteria and fungi to assess its potential as an antimicrobial agent.

  • Anticancer Activity: Its cytotoxicity could be evaluated against various cancer cell lines. The bioreductive activation of the nitro group under hypoxic conditions, often found in solid tumors, is a potential mechanism for selective anticancer activity.[27]

  • Enzyme Inhibition: The compound could be tested for inhibitory activity against various enzymes, given the diverse roles of nitro compounds in modulating biological pathways.

Further research is required to elucidate any specific biological activities and the underlying signaling pathways of this compound.

Visualizations

G Reactants 2-Nitropropane + Acetone Reaction Asymmetric Henry Reaction in THF Reactants->Reaction Catalyst Chiral Catalyst + Base Catalyst->Reaction Crude_Product Crude (3R)-2,3-dimethyl- 4-nitrobutan-2-ol Reaction->Crude_Product Work-up Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure (3R)-2,3-dimethyl- 4-nitrobutan-2-ol Purification->Pure_Product Characterization Characterization (NMR, FTIR, MS) Pure_Product->Characterization Final_Compound Characterized Compound Characterization->Final_Compound

Caption: Proposed workflow for the synthesis and characterization of this compound.

Conclusion

This compound represents a chiral building block with unexplored potential. This technical guide consolidates the currently available information and provides a roadmap for future research. The proposed synthetic and characterization protocols offer a starting point for its preparation and validation. Furthermore, the discussion on potential biological activities aims to stimulate investigations into its pharmacological relevance. The generation of experimental data for its physicochemical properties is a critical next step to enable more accurate modeling and prediction of its behavior in various systems.

References

Spectroscopic and Analytical Profile of (3R)-2,3-dimethyl-4-nitrobutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic and analytical characteristics of the chiral nitro alcohol, (3R)-2,3-dimethyl-4-nitrobutan-2-ol. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic features based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented to guide researchers in their analytical workflows. This guide aims to serve as a foundational resource for the characterization and analysis of this and structurally related compounds in research and drug development settings.

Introduction

This compound is a chiral organic compound featuring both a hydroxyl and a nitro functional group. Its chemical formula is C₆H₁₃NO₃, with a corresponding molecular weight of 147.17 g/mol [1]. The presence of a stereocenter at the 3-position and the combination of functional groups suggest potential for interesting chemical reactivity and biological activity, making its thorough characterization essential for any application in medicinal chemistry or materials science. This document outlines the expected spectroscopic signature of this molecule and provides standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H) Integration (¹H)
C1 (CH₃)~1.2~25Singlet3H
C2 (C-OH)-~70--
C2-CH₃~1.2~25Singlet3H
C3 (CH)~2.5-2.8~45Multiplet1H
C3-CH₃~1.0~15Doublet3H
C4 (CH₂-NO₂)~4.4-4.6~78Multiplet2H
OHVariable-Singlet (broad)1H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for the functional groups in this compound are presented in Table 2. The N-O stretching vibrations in nitroalkanes are typically observed near 1550 cm⁻¹ (asymmetrical) and 1365 cm⁻¹ (symmetrical)[2].

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching3600-3200Broad, Strong
C-H (Alkane)Stretching2980-2850Strong
N=O (Nitro)Asymmetric Stretching1560-1540Strong
N=O (Nitro)Symmetric Stretching1380-1360Strong
C-O (Alcohol)Stretching1150-1050Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The expected mass spectral data for this compound are shown in Table 3. The fragmentation of nitro compounds can be complex and may involve the loss of radicals such as •OH, •NO, or •NO₂[3].

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (predicted) Description
[M]+•147.084Molecular Ion
[M-CH₃]+132.061Loss of a methyl group
[M-NO₂]+101.091Loss of the nitro group
[M-H₂O]+•129.073Loss of water

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of small organic molecules like this compound.

NMR Spectroscopy Protocol

A general protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule is as follows:

  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution should be clear and free of particulate matter.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition of ¹H Spectrum :

    • Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C Spectrum :

    • Set the spectral width to an appropriate range (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

FT-IR Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid sample is the thin solid film method[4]:

  • Sample Preparation : Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone).

  • Film Deposition : Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the salt plate.

  • Spectrum Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

A general protocol for analyzing a small organic molecule using electrospray ionization (ESI) mass spectrometry is as follows:

  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base to promote ionization.

  • Instrument Setup :

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

  • Sample Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in either positive or negative ion mode, depending on the analyte's properties.

  • Data Analysis : Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) experiments can be performed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS, MS/MS) Purification->MS Data_Analysis Analyze Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure & Stereochemistry Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Generate Report

References

CAS number and IUPAC nomenclature for (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of (3R)-2,3-dimethyl-4-nitrobutan-2-ol, a chiral organic compound. Due to the limited availability of public data on this specific molecule, this document focuses on its fundamental identification, general synthetic approaches, and potential chemical reactivity based on its functional groups. Currently, detailed experimental protocols, extensive quantitative data, and its involvement in specific biological pathways have not been documented in readily accessible scientific literature.

Compound Identification

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValueReference
CAS Number 799812-09-2
IUPAC Nomenclature This compound
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Isomeric SMILES C--INVALID-LINK--[O-]">C@HC(C)(C)O

Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route involves the nitration of the corresponding alcohol precursor, 2,3-dimethylbutan-2-ol. This general approach is outlined in the workflow below.

G cluster_synthesis General Synthesis Workflow start 2,3-Dimethylbutan-2-ol process Nitration Reaction start->process reagent Nitrating Agent (e.g., Nitric Acid) reagent->process product This compound (plus other isomers/byproducts) process->product purification Purification (e.g., Chromatography) product->purification final_product Isolated this compound purification->final_product

A generalized workflow for the synthesis of the target compound.

Note: This reaction would likely produce a mixture of products, and purification would be necessary to isolate the desired (3R) stereoisomer. The specific conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve the desired product with acceptable yield and purity.

General Chemical Reactivity

Based on its functional groups (a tertiary alcohol and a primary nitro group), this compound is expected to undergo several types of chemical reactions:

  • Oxidation of the Alcohol: The tertiary alcohol group is resistant to oxidation under standard conditions.

  • Reduction of the Nitro Group: The nitro group can be reduced to a primary amine (3-amino-2,3-dimethylbutan-2-ol) using various reducing agents, such as catalytic hydrogenation.

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo reactions such as esterification with carboxylic acids or their derivatives.

G cluster_reactivity Potential Chemical Transformations start This compound reduction Reduction of Nitro Group start->reduction esterification Esterification of Hydroxyl Group start->esterification amine 3-Amino-2,3-dimethylbutan-2-ol reduction->amine ester Ester Derivative esterification->ester

An In-depth Technical Guide to the Thermodynamic Stability of Chiral Nitro Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles governing the thermodynamic stability of chiral β-nitro alcohols, critical intermediates in modern organic synthesis. Understanding these principles is paramount for controlling stereochemical outcomes in drug development and fine chemical manufacturing.

Introduction: The Significance of Chiral β-Nitro Alcohols

Chiral β-nitro alcohols are highly valuable synthetic building blocks due to the versatile reactivity of their two functional groups.[1][2][3] The nitro group can be readily transformed into an amine, a carbonyl group (via the Nef reaction), or other functionalities, while the alcohol moiety allows for further synthetic manipulation.[1][4] The most common route to these compounds is the Henry (or nitroaldol) reaction, a C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[5][6][7] When both starting materials are appropriately substituted, the reaction can generate up to two new stereocenters, leading to diastereomeric and enantiomeric products. The relative stability of these stereoisomers is a key determinant of the final product distribution under conditions of thermodynamic control.

Thermodynamic versus Kinetic Control in the Henry Reaction

The stereochemical outcome of the Henry reaction is governed by the principles of kinetic and thermodynamic control.[8][9][10]

  • Kinetic Control: At low temperatures and with short reaction times, the product ratio is determined by the relative rates of formation of the stereoisomers.[8][11] The product that forms faster (the kinetic product) will predominate. This is often dictated by the transition state that has the lower activation energy.[10]

  • Thermodynamic Control: The Henry reaction is reversible.[6][12] The reverse reaction is known as the retro-Henry reaction.[1][6] Under conditions that allow for this reversibility (e.g., longer reaction times, elevated temperatures, or the presence of a suitable base), the initial product mixture can equilibrate.[8][12] Over time, the composition of the mixture will shift to favor the most stable stereoisomer(s), known as the thermodynamic product.[10][11]

The final stereochemistry of a synthesis may be determined by the product that is lowest in overall energy.[12][13] Therefore, understanding the factors that influence the intrinsic stability of each stereoisomer is crucial for achieving the desired selectivity.

G Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control cluster_reactants Reactants cluster_products Products R R-CHO + R'-CH2NO2 R_pos P_K Kinetic Product (e.g., syn-diastereomer) PK_pos P_T Thermodynamic Product (e.g., anti-diastereomer) PT_pos E_R Energy E_PK E_PT TS_K TS_K->R_pos k_rev(K) TS_K->R_pos ΔG‡_Kinetic TS_K->PK_pos TS_T TS_T->R_pos k_rev(T) TS_T->R_pos ΔG‡_Thermodynamic TS_T->PT_pos R_pos->E_R ΔG_Reactants R_pos->TS_K R_pos->TS_T PK_pos->E_PK ΔG_Kinetic PK_pos->TS_K PT_pos->E_PT ΔG_Thermodynamic PT_pos->TS_T

Figure 1: Kinetic vs. Thermodynamic Pathways.

Factors Governing Thermodynamic Stability

The relative thermodynamic stability of chiral nitro alcohol diastereomers is primarily influenced by non-covalent interactions within the molecule, which dictate its preferred conformation.

  • Steric Hindrance: Conformations that minimize steric repulsion between bulky substituents are generally more stable. For β-nitro alcohols, the relationship between the substituents on the α- and β-carbons is critical. The anti-diastereomer, where large groups are on opposite sides of the carbon-carbon backbone in a staggered conformation, is often more stable than the syn-diastereomer.

  • Intramolecular Hydrogen Bonding: A key stabilizing interaction in nitro alcohols is the formation of a hydrogen bond between the hydroxyl proton and an oxygen atom of the nitro group. This creates a six-membered cyclic-like structure. The strength and geometry of this hydrogen bond can differ between diastereomers, influencing their relative stabilities.

  • Dipole-Dipole Interactions: The orientation of the polar C-O and N-O bonds can lead to stabilizing or destabilizing dipole-dipole interactions. The conformation that minimizes the net dipole moment is often favored.[6]

Quantitative Analysis of Stability

The thermodynamic stability of a compound is quantified by its Gibbs free energy of formation (ΔGf°).[14] The relative stability of two diastereomers at equilibrium is determined by the difference in their Gibbs free energies (ΔΔG). This relationship is expressed by the equation:

ΔG° = -RT ln(Keq)

where Keq is the equilibrium constant ([Thermodynamic Product]/[Kinetic Product]), R is the gas constant, and T is the temperature in Kelvin.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energy differences between diastereomers and thus the diastereomeric excess at equilibrium.[12][15] These computational methods can accurately calculate thermodynamic parameters like enthalpy of formation and Gibbs free energy.[16][17]

Table 1: Calculated Thermodynamic Data for Selected Nitro Compounds

CompoundMethodΔHf° (kcal/mol)ΔGf° (kJ/mol)Reference(s)
NitromethaneExperimental-27.0N/A[18]
NitroethaneExperimental-34.2N/A[18]
1-NitropropaneExperimental-39.8N/A[18]
2-NitropropaneExperimental-43.1N/A[18]
Propan-1-olComputational-121,925.868N/A[19]
Propan-2-olComputational-121,929.966N/A[19]
Generic DiastereomersComputationalN/AA ΔG of ~13.2 kJ/mol is needed for >99% de at 298 K.[12]

Experimental Protocols for Determining Thermodynamic Stability

Determining the thermodynamic stability of chiral nitro alcohols involves establishing an equilibrium between diastereomers and quantifying their ratio. Computational methods provide a theoretical prediction.

This method involves allowing a non-equilibrium mixture of diastereomers to reach thermodynamic equilibrium, typically by facilitating the retro-Henry reaction.

Detailed Protocol:

  • Sample Preparation: A solution of the chiral nitro alcohol (either a pure diastereomer or a mixture) is prepared in a suitable solvent (e.g., ethanol, THF).

  • Initiation of Equilibration: A base (e.g., a non-nucleophilic base like DBU or a strong base like tBuOK) is added to the solution.[21] The base catalyzes the retro-Henry reaction, breaking the C-C bond to form the starting aldehyde and nitronate anion. These intermediates then recombine, allowing for the interconversion of diastereomers.

  • Incubation: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or elevated) for a sufficient period to ensure equilibrium is reached. The time required can range from hours to days and should be determined by periodically analyzing the mixture until the diastereomeric ratio remains constant.

  • Quenching: The reaction is quenched by neutralization with a weak acid (e.g., acetic acid or NH4Cl solution) to stop the equilibration process.

  • Analysis: The diastereomeric ratio (dr) of the mixture is determined using an appropriate analytical technique.

    • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate and quantify both enantiomers and diastereomers.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often used, as the signals for protons at the stereocenters of different diastereomers typically have distinct chemical shifts and coupling constants.

  • Calculation: The equilibrium constant (Keq) is calculated from the final diastereomeric ratio. The Gibbs free energy difference (ΔΔG°) can then be determined using the equation ΔG° = -RT ln(Keq).

G start Prepare Solution of Nitro Alcohol Mixture add_base Add Catalytic Base (e.g., DBU) start->add_base incubate Incubate at Controlled Temp. (Stir until equilibrium) add_base->incubate monitor Monitor dr periodically (e.g., via HPLC/NMR) incubate->monitor Is dr constant? monitor->incubate No quench Quench Reaction (Neutralize with acid) monitor->quench Yes analyze Final Quantitative Analysis (HPLC or NMR) quench->analyze calculate Calculate Keq and ΔΔG° analyze->calculate

Figure 2: Workflow for Equilibration Study.

Computational studies provide a powerful predictive tool for assessing thermodynamic stability without the need for laboratory experiments.

Detailed Protocol:

  • Structure Generation: 3D structures for all possible stereoisomers (syn and anti) are generated.

  • Conformational Search: A thorough conformational search is performed for each diastereomer to locate all low-energy minima on the potential energy surface. This is critical as the calculated energy must correspond to the global minimum.

  • Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

  • Energy Calculation: Single-point energy calculations are often performed at a higher level of theory to refine the electronic energy.

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated for each conformer by summing the electronic energy, ZPVE, and thermal corrections to the enthalpy and entropy.

  • Stability Comparison: The relative Gibbs free energies of the most stable conformers for each diastereomer are compared to predict the thermodynamically favored isomer and the expected equilibrium distribution.

G cluster_input Input Generation cluster_calc Quantum Mechanical Calculation cluster_output Analysis & Prediction struct Generate 3D Structures (syn & anti diastereomers) conf_search Perform Conformational Search struct->conf_search geom_opt Geometry Optimization (DFT, e.g., B3LYP) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy (Higher Level of Theory) freq_calc->energy_calc gibbs Calculate Gibbs Free Energy (G) (G = E_elec + G_corr) energy_calc->gibbs compare Compare G of Diastereomers (Predict Keq) gibbs->compare

Figure 3: Computational Workflow for Stability.

Conclusion

The thermodynamic stability of chiral nitro alcohols is a critical factor that influences the stereochemical outcome of the Henry reaction, especially under equilibrating conditions. Stability is primarily dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipolar interactions. While the anti-diastereomer is often the more stable product, this is not a universal rule, and the specific substitution pattern must be considered. A combination of experimental equilibration studies and high-level computational analysis provides the most comprehensive understanding of these systems. For professionals in drug development, mastering the principles of thermodynamic control is essential for the rational design of stereoselective syntheses, leading to the efficient and predictable production of chiral pharmaceutical intermediates.

References

Solubility Profile of (3R)-2,3-dimethyl-4-nitrobutan-2-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a framework for determining and understanding the solubility profile of the chiral organic compound (3R)-2,3-dimethyl-4-nitrobutan-2-ol in various organic solvents. Due to the limited availability of public data on this specific molecule, this document outlines the necessary experimental protocols and data presentation formats to enable researchers to generate and interpret solubility data effectively. The methodologies described are based on established principles of solubility testing for organic compounds.

Introduction

This compound is a chiral organic compound featuring a nitro group and a tertiary alcohol. Its structural characteristics, including the presence of both polar (hydroxyl and nitro groups) and non-polar (alkyl backbone) moieties, suggest a varied solubility profile in different organic solvents. Understanding this profile is crucial for applications in synthesis, purification, formulation, and various analytical procedures. This guide presents a generalized approach to systematically determine and document the solubility of this compound.

Physicochemical Properties (Predicted)

While experimental data is scarce, some properties of the parent molecule can be predicted, which can inform solvent selection.

PropertyValueSource
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C--INVALID-LINK--[O-])C(C)(C)O

The presence of a hydrogen bond donor (hydroxyl group) and hydrogen bond acceptors (hydroxyl and nitro groups) suggests potential solubility in polar protic and aprotic solvents. The alkyl frame may contribute to solubility in less polar environments.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound. This method is adapted from standard laboratory procedures for solubility assessment.

Objective: To quantify the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or NMR)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker/bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of this compound in the diluted samples by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be presented in a clear and organized table. The following is a template for presenting such data.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C.

SolventSolvent Polarity IndexSolubility (g/L)Molar Solubility (mol/L)Classification
Hexane0.1Data to be determinedData to be determinede.g., Sparingly soluble
Dichloromethane3.1Data to be determinedData to be determinede.g., Soluble
Ethyl Acetate4.4Data to be determinedData to be determinede.g., Soluble
Acetone5.1Data to be determinedData to be determinede.g., Freely soluble
Ethanol5.2Data to be determinedData to be determinede.g., Freely soluble
Methanol6.6Data to be determinedData to be determinede.g., Very soluble
Water10.2Data to be determinedData to be determinede.g., Slightly soluble

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

Visualizing the Experimental Workflow

The process of determining solubility can be visualized as a straightforward workflow.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result start Start: Add Excess Solute to Solvent equilibrate Equilibrate at Constant Temperature start->equilibrate Agitate settle Settle and Centrifuge equilibrate->settle sample Withdraw Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End: Report Data calculate->end

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2,3-dimethyl-4-nitrobutan-2-ol, a chiral molecule with significant potential in synthetic chemistry and drug development. Due to the presence of two stereocenters, this compound can exist as four distinct stereoisomers. This document outlines the theoretical basis for these stereoisomers and presents a detailed guide to the experimental protocols for their synthesis, separation, and the determination of their relative and absolute configurations. Methodologies covered include diastereoselective Henry (nitroaldol) reaction, chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy for relative configuration assignment, and advanced techniques such as Vibrational Circular Dichroism (VCD) and X-ray crystallography for the unambiguous determination of absolute stereochemistry. While specific experimental data for 2,3-dimethyl-4-nitrobutan-2-ol is not extensively available in public literature, this guide provides robust, generalized protocols applicable to this class of compounds, supported by data from structurally analogous molecules.

Stereochemistry of 2,3-dimethyl-4-nitrobutan-2-ol

2,3-dimethyl-4-nitrobutan-2-ol possesses two stereocenters at positions C2 and C3. The hydroxyl group and a methyl group are attached to C2, while a methyl group and a nitromethyl group are attached to C3. The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which consist of two pairs of enantiomers.

The four stereoisomers are:

  • (2R,3R)-2,3-dimethyl-4-nitrobutan-2-ol

  • (2S,3S)-2,3-dimethyl-4-nitrobutan-2-ol

  • (2R,3S)-2,3-dimethyl-4-nitrobutan-2-ol

  • (2S,3R)-2,3-dimethyl-4-nitrobutan-2-ol

The (2R,3R) and (2S,3S) isomers are enantiomers of each other. Similarly, the (2R,3S) and (2S,3R) isomers form another enantiomeric pair. The relationship between the (2R,3R) and (2R,3S) isomers (or any other non-enantiomeric pair) is diastereomeric. Diastereomers have different physical properties, which allows for their separation using standard chromatographic techniques.

The relative stereochemistry of the two stereocenters is described using the syn and anti nomenclature. In the context of 2,3-dimethyl-4-nitrobutan-2-ol, the syn diastereomers would have the methyl groups on C2 and C3 on the same side in a Fischer projection, corresponding to the (2R,3S) and (2S,3R) isomers. The anti diastereomers would have these methyl groups on opposite sides, corresponding to the (2R,3R) and (2S,3S) isomers.

stereoisomers cluster_0 Diastereomers cluster_1 Enantiomeric Pair 1 (anti) cluster_2 Enantiomeric Pair 2 (syn) 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S enantiomers 2R,3S 2R,3S 2R,3R->2R,3S diastereomers 2S,3R 2S,3R 2R,3R->2S,3R diastereomers 2S,3S->2R,3S diastereomers 2S,3S->2S,3R diastereomers 2R,3S->2S,3R enantiomers

Fig. 1: Stereoisomeric relationships of 2,3-dimethyl-4-nitrobutan-2-ol.

Experimental Protocols

Stereoselective Synthesis via Henry (Nitroaldol) Reaction

The synthesis of 2,3-dimethyl-4-nitrobutan-2-ol can be achieved through a Henry (nitroaldol) reaction between 2-methyl-2-nitropropane and acetone. To control the stereochemical outcome, a diastereoselective approach is necessary.

Objective: To synthesize a mixture of syn and anti diastereomers of 2,3-dimethyl-4-nitrobutan-2-ol with a preference for one diastereomer.

Materials:

  • 2-Methyl-2-nitropropane

  • Acetone

  • A base catalyst (e.g., tetrabutylammonium fluoride - TBAF, or a chiral catalyst for enantioselective versions)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2-nitropropane (1 equivalent) in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the base catalyst (e.g., 1.1 equivalents of TBAF in THF) to the solution while stirring.

  • After stirring for a predetermined time (e.g., 30 minutes), add acetone (1.2 equivalents) dropwise.

  • Allow the reaction to proceed at the low temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of diastereomers.

  • Purify the diastereomers by column chromatography on silica gel.

Expected Outcome: The ratio of syn to anti diastereomers will depend on the reaction conditions, particularly the choice of base and solvent. The use of chiral catalysts can also induce enantioselectivity, favoring the formation of one enantiomer of a particular diastereomer.

Separation of Stereoisomers by Chiral HPLC

Once a mixture of stereoisomers is synthesized, they need to be separated for individual characterization. Diastereomers can be separated by standard chromatography, while enantiomers require a chiral environment.

Objective: To separate the four stereoisomers of 2,3-dimethyl-4-nitrobutan-2-ol.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • A sample of the mixture of stereoisomers dissolved in the mobile phase.

General Protocol:

  • Diastereomer Separation (if not already separated by column chromatography):

    • Initially, use a standard silica gel or reversed-phase column to separate the syn and anti diastereomeric pairs.

    • Optimize the mobile phase composition to achieve baseline separation of the two diastereomeric pairs.

  • Enantiomer Separation:

    • For each isolated diastereomeric pair, perform enantioseparation on a chiral stationary phase.

    • Equilibrate the chiral column with the chosen mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate.

    • Inject a small volume of the dissolved diastereomeric pair.

    • Monitor the elution profile with the UV detector at an appropriate wavelength.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

    • Collect the fractions corresponding to each enantiomer.

Data Presentation:

Stereoisomer Retention Time (min) - Diastereomer Separation Retention Time (min) - Enantiomer Separation (CSP 1) Retention Time (min) - Enantiomer Separation (CSP 2)
(2R,3R)t_R1 (anti)t_R1at_R2a
(2S,3S)t_R1 (anti)t_R1bt_R2b
(2R,3S)t_R2 (syn)t_R1ct_R2c
(2S,3R)t_R2 (syn)t_R1dt_R2d
Note: Retention times are hypothetical and will depend on the specific column and conditions used.
Determination of Relative Stereochemistry by ¹H NMR Spectroscopy

The relative stereochemistry (syn or anti) of the diastereomers can often be determined by analyzing the coupling constants (J-values) between the protons on C3 and the adjacent carbon in the ¹H NMR spectrum, and through Nuclear Overhauser Effect (NOE) experiments.

Objective: To assign the relative configuration of the isolated diastereomers.

Protocol:

  • Dissolve a pure sample of each isolated diastereomer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire high-resolution ¹H NMR spectra for each sample.

  • Analyze the coupling constants between the proton on C3 and the protons on the adjacent CH₂ group. The magnitude of these coupling constants can be related to the dihedral angles, which differ between the syn and anti isomers due to preferential conformations.

  • Perform 1D or 2D NOE experiments (e.g., NOESY) to identify through-space correlations between protons. For example, in the syn isomer, a NOE might be observed between the methyl protons on C2 and the protons of the nitromethyl group, which would be weaker or absent in the anti isomer.

Illustrative Data for a Similar Compound (Hypothetical):

Parameter Diastereomer 1 (anti) Diastereomer 2 (syn)
J(H3-H4a)~3.5 Hz~8.0 Hz
J(H3-H4b)~10.5 Hz~4.0 Hz
Key NOEWeak/absent between C2-Me and C4-HStrong between C2-Me and C4-H
Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of each enantiomer requires more advanced techniques.

This method involves the derivatization of the secondary alcohol with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The ¹H NMR chemical shifts of the protons near the newly formed ester linkage will differ between the two diastereomers, and this difference can be used to deduce the absolute configuration of the alcohol.[1][2][3][4][5]

Protocol:

  • React a pure enantiomer of 2,3-dimethyl-4-nitrobutan-2-ol separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a base (e.g., pyridine or DMAP) to form the two corresponding diastereomeric Mosher's esters.

  • Purify each ester.

  • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Assign the proton signals for the groups on either side of the C2 stereocenter.

  • Calculate the difference in chemical shifts (Δδ = δS - δR) for each assigned proton.

  • Based on the established model for Mosher's esters, the signs of the Δδ values for the protons on either side of the C2 stereocenter reveal its absolute configuration.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7][8] The experimental VCD spectrum can be compared to a theoretically calculated spectrum for a known absolute configuration to make an assignment.[9][10]

Protocol:

  • Obtain the experimental VCD and IR spectra of a pure enantiomer in a suitable solvent (e.g., CDCl₃).

  • Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectrum for one of the enantiomers (e.g., the (2R,3R) isomer).

  • Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the enantiomer has the opposite absolute configuration.

This is the most definitive method for determining absolute configuration, provided that a suitable single crystal of one of the enantiomers can be obtained.[11][12]

Protocol:

  • Grow a single crystal of a pure enantiomer of 2,3-dimethyl-4-nitrobutan-2-ol or a suitable crystalline derivative.

  • Mount the crystal on an X-ray diffractometer.

  • Collect diffraction data.

  • Solve and refine the crystal structure.

  • If the data is of sufficient quality and anomalous dispersion effects are present (often requiring a heavy atom in the structure or the use of copper radiation), the absolute configuration can be determined unambiguously from the Flack parameter.[13]

workflow cluster_synthesis Synthesis & Separation cluster_characterization Stereochemical Analysis Synthesis Stereoselective Henry Reaction Diastereomer_Mix Mixture of Diastereomers (syn and anti) Synthesis->Diastereomer_Mix Diastereomer_Sep Diastereomer Separation (Column Chromatography) Diastereomer_Mix->Diastereomer_Sep Racemic_Mix Racemic Diastereomers Diastereomer_Sep->Racemic_Mix Relative_Config Relative Configuration (NMR: J-coupling, NOE) Diastereomer_Sep->Relative_Config Enantiomer_Sep Enantiomer Separation (Chiral HPLC) Racemic_Mix->Enantiomer_Sep Pure_Enantiomers Pure Enantiomers Enantiomer_Sep->Pure_Enantiomers Absolute_Config Absolute Configuration (Mosher's, VCD, X-ray) Pure_Enantiomers->Absolute_Config

Fig. 2: Experimental workflow for the synthesis and stereochemical analysis.

Conclusion

The stereochemical analysis of 2,3-dimethyl-4-nitrobutan-2-ol is a multi-step process that requires a combination of stereoselective synthesis, chromatographic separation, and various spectroscopic and analytical techniques. While specific data for this molecule is sparse, the protocols outlined in this guide provide a robust framework for researchers in drug development and organic synthesis to approach the characterization of this and similar chiral nitroalcohols. The determination of the absolute configuration of each stereoisomer is crucial for understanding their biological activity and for the development of enantiomerically pure pharmaceuticals. The methods described herein, from the foundational Henry reaction to the definitive analysis by X-ray crystallography, represent the current state-of-the-art in stereochemical determination.

References

The Synthesis and Reactivity of β-Nitro Alcohols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis and diverse chemical transformations of β-nitro alcohols, providing researchers, scientists, and drug development professionals with a critical overview of this important class of organic compounds. This guide details key synthetic methodologies, including asymmetric approaches, and highlights the utility of β-nitro alcohols as versatile intermediates in the synthesis of valuable molecules such as β-amino alcohols and nitroalkenes.

β-Nitro alcohols are bifunctional molecules containing both a hydroxyl and a nitro group in a 1,2-relationship. This structural motif makes them highly valuable building blocks in organic synthesis, serving as precursors to a wide range of important functional groups and complex molecular architectures. Their utility is particularly pronounced in the pharmaceutical industry, where the corresponding β-amino alcohols are key components of many biologically active compounds. This technical guide provides a detailed review of the synthesis and reactivity of β-nitro alcohols, with a focus on quantitative data, experimental protocols, and mechanistic understanding.

Synthesis of β-Nitro Alcohols: The Henry Reaction

The most prominent method for the synthesis of β-nitro alcohols is the Henry reaction, also known as the nitroaldol reaction. This carbon-carbon bond-forming reaction involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base.[1][2][3]

The reaction is initiated by the deprotonation of the acidic α-proton of the nitroalkane to form a nitronate anion. This nucleophilic species then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a β-nitro alkoxide. Subsequent protonation yields the final β-nitro alcohol product.[2] All steps of the Henry reaction are reversible, which can present a challenge in achieving high yields.[2]

Asymmetric Synthesis of β-Nitro Alcohols

The development of asymmetric methodologies for the Henry reaction has been a major focus of research, driven by the demand for enantiomerically pure β-amino alcohols in drug synthesis.[2] A variety of chiral catalysts, including metal complexes and organocatalysts, have been successfully employed to control the stereochemical outcome of the reaction.

Metal-Catalyzed Asymmetric Henry Reaction:

Chiral metal complexes, particularly those of copper, are widely used to catalyze the asymmetric Henry reaction. These catalysts typically involve a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the stereoselective addition of the nitronate to the carbonyl compound.

For instance, the in-situ generated complex of Cu(OAc)₂·H₂O with a chiral bis(β-amino alcohol) ligand has been shown to be highly effective in the asymmetric Henry reaction of nitromethane with various substituted aromatic aldehydes, affording chiral β-nitro alcohols with excellent enantiomeric purity (up to 94.6% ee) and high chemical yields (up to >99%).[4]

Organocatalyzed Asymmetric Henry Reaction:

Chiral organocatalysts, such as thioureas, guanidines, and cinchona alkaloids, have emerged as powerful tools for the enantioselective Henry reaction.[1] These catalysts often operate through a dual-activation mechanism, where one part of the catalyst acts as a Brønsted base to deprotonate the nitroalkane, while another part activates the aldehyde through hydrogen bonding.

The following table summarizes representative examples of asymmetric Henry reactions, highlighting the catalyst, reaction conditions, and stereochemical outcomes.

AldehydeNitroalkaneCatalystBaseSolventTemp (°C)Yield (%)dr (syn:anti)ee (%)Reference
BenzaldehydeNitromethaneL4-Cu(OAc)₂·H₂O (20 mol%)-EtOH2599-94.6 (R)[5]
2-NitrobenzaldehydeNitromethaneL4-Cu(OAc)₂·H₂O (20 mol%)-EtOH2599-94.6 (R)[5]
4-ChlorobenzaldehydeNitromethaneL4-Cu(OAc)₂·H₂O (20 mol%)-EtOH2595-93.2 (R)[5]
BenzaldehydeNitroethaneGuanidine-thiourea C8 (10 mol%)KIToluenert851:492 (anti)[6]
4-NitrobenzaldehydeNitroethaneN,N'-Dioxide-Cu(I) (10 mol%)-THF-20981:16.796 (anti)[7]
BenzaldehydeNitropropaneChiral Diamine-Cu(I) (10 mol%)PyridineTHF-7895>50:198 (syn)[6]

Biocatalytic Asymmetric Henry Reaction:

Enzymes, particularly hydroxynitrile lyases (HNLs), have been explored as catalysts for the asymmetric Henry reaction.[8][9][10] For example, an R-selective HNL from Arabidopsis thaliana (AtHNL) can catalyze the reaction between aromatic aldehydes and nitromethane to produce (R)-β-nitro alcohols in an aqueous-organic biphasic system.[8] This biocatalytic approach offers a green and sustainable alternative to traditional chemical methods.

A recent study has shown that variants of AtHNL can catalyze the diastereoselective Henry reaction of various aldehydes and nitroalkanes to produce anti-(1R,2S)-β-nitroalcohols with high enantiomeric and diastereomeric excess (up to >99% ee, >99% de).[11]

Reactivity of β-Nitro Alcohols

The synthetic versatility of β-nitro alcohols stems from the diverse chemical transformations that the nitro and hydroxyl groups can undergo.[2][3]

Reduction to β-Amino Alcohols

The reduction of the nitro group to an amine is one of the most important transformations of β-nitro alcohols, providing access to valuable β-amino alcohols.[12] This reduction can be achieved using various reagents, with catalytic hydrogenation over Raney nickel or palladium on carbon being a common and efficient method.[13][14]

Dehydration to Nitroalkenes

β-Nitro alcohols can be readily dehydrated to form nitroalkenes, which are versatile Michael acceptors in organic synthesis.[15] This elimination reaction is often promoted by treatment with reagents such as phthalic anhydride or methanesulfonyl chloride in the presence of a base.[16]

Oxidation and the Nef Reaction

The secondary alcohol group of a β-nitro alcohol can be oxidized to a ketone, yielding an α-nitro ketone. Furthermore, β-nitro alcohols derived from primary nitroalkanes can undergo the Nef reaction, which involves the conversion of the nitro group into a carbonyl group under acidic conditions, to produce α-hydroxy ketones.[17] The Nef reaction of a secondary nitroalkane leads to the formation of a ketone.[18]

Experimental Protocols

This section provides detailed experimental methodologies for key transformations involving β-nitro alcohols.

Synthesis of (R)-1-(4-Nitrophenyl)-2-nitroethanol via Asymmetric Henry Reaction

Materials:

  • 4-Nitrobenzaldehyde

  • Nitromethane

  • Chiral Ligand L4 (as described in[5])

  • Cu(OAc)₂·H₂O

  • Ethanol

Procedure: [5]

  • In a nitrogen-flushed vial, dissolve the chiral ligand L4 (14 mg, 0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol, 20 mol%) in ethanol (2 mL).

  • Stir the solution at room temperature for 2 hours to form the blue-colored catalyst complex.

  • Add 4-nitrobenzaldehyde (0.2 mmol) to the catalyst solution and stir for 20 minutes at room temperature.

  • Add nitromethane (122 mg, 2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the desired (R)-1-(4-nitrophenyl)-2-nitroethanol.

Reduction of a β-Nitro Alcohol to a β-Amino Alcohol using H₂/Raney Ni

Materials:

  • β-Nitro alcohol

  • Raney Nickel (50% slurry in water)

  • Ethanol

Procedure: (General procedure based on[14])

  • In a Parr hydrogenation bottle, dissolve the β-nitro alcohol in ethanol.

  • Carefully add a catalytic amount of Raney nickel slurry to the solution.

  • Pressurize the bottle with hydrogen gas (typically to 50 psi) and shake the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude β-amino alcohol, which can be further purified by crystallization or chromatography.

Dehydration of a β-Nitro Alcohol to a Nitroalkene

Materials:

  • β-Nitro alcohol

  • Triflic anhydride (Tf₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure: (General procedure)

  • Dissolve the β-nitro alcohol in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cool the solution to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add triflic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the nitroalkene.

Nef Reaction of 2-Nitropropane to Acetone

Materials:

  • 2-Nitropropane

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure: (Based on the classical Nef reaction principle[17])

  • Prepare a solution of sodium nitronate by dissolving 2-nitropropane in an aqueous solution of sodium hydroxide.

  • Slowly and carefully add the sodium nitronate solution to a stirred, cold (ice bath) aqueous solution of sulfuric acid.

  • A vigorous reaction may occur, leading to the formation of acetone and nitrous oxide.

  • The acetone can be isolated from the reaction mixture by distillation.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways and a general experimental workflow.

Henry_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitroalkane Nitroalkane (R-CH2-NO2) Nitronate Nitronate Anion (R-CH(-)-NO2) Nitroalkane->Nitronate + Base - HB Aldehyde Aldehyde (R'-CHO) Base Base Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide + Aldehyde Nitro_Alcohol β-Nitro Alcohol Alkoxide->Nitro_Alcohol + H+

Figure 1: Mechanism of the Henry Reaction.

Reactivity_of_Beta_Nitro_Alcohols Beta_Nitro_Alcohol β-Nitro Alcohol Beta_Amino_Alcohol β-Amino Alcohol Beta_Nitro_Alcohol->Beta_Amino_Alcohol Reduction (e.g., H2/Raney Ni) Nitroalkene Nitroalkene Beta_Nitro_Alcohol->Nitroalkene Dehydration Alpha_Hydroxy_Ketone α-Hydroxy Ketone Beta_Nitro_Alcohol->Alpha_Hydroxy_Ketone Nef Reaction (from primary nitroalkane)

Figure 2: Key transformations of β-nitro alcohols.

Experimental_Workflow_Asymmetric_Henry Start Start: Prepare Catalyst Solution Add_Aldehyde Add Aldehyde Start->Add_Aldehyde Add_Nitroalkane Add Nitroalkane Add_Aldehyde->Add_Nitroalkane Reaction Stir at Controlled Temperature Add_Nitroalkane->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Analysis (Yield, ee, dr) Purification->Analysis End Final Product: Chiral β-Nitro Alcohol Analysis->End

Figure 3: General experimental workflow for an asymmetric Henry reaction.

Conclusion

β-Nitro alcohols are undeniably valuable and versatile intermediates in modern organic synthesis. The Henry reaction remains the cornerstone for their preparation, with significant advancements in asymmetric catalysis providing access to enantiomerically enriched products crucial for the pharmaceutical industry. The rich and diverse reactivity of β-nitro alcohols allows for their conversion into a wide array of important molecular scaffolds, including β-amino alcohols and nitroalkenes. This guide has provided a comprehensive overview of the synthesis and reactivity of β-nitro alcohols, equipping researchers with the fundamental knowledge and practical protocols necessary to effectively utilize these important building blocks in their synthetic endeavors. The continued development of more efficient, selective, and sustainable methods for the synthesis and transformation of β-nitro alcohols will undoubtedly continue to be a fruitful area of research.

References

An In-depth Technical Guide to (3R)-2,3-dimethyl-4-nitrobutan-2-ol: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-2,3-dimethyl-4-nitrobutan-2-ol, a chiral nitro alcohol, represents a valuable building block in synthetic organic chemistry with potential applications in the development of novel pharmaceuticals and agrochemicals. Its specific stereochemistry and the presence of both hydroxyl and nitro functional groups offer versatile handles for further chemical transformations. This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, and the broader historical and scientific context of this molecule and its class. Due to the absence of a dedicated primary publication on its discovery, this guide extrapolates likely synthetic protocols and characterization data from established methodologies for structurally similar compounds.

Introduction

Chiral β-nitro alcohols are pivotal intermediates in organic synthesis, serving as precursors to a wide array of valuable molecules, including amino alcohols, which are core structures in many biologically active compounds. The specific stereoisomer, this compound, presents a unique combination of a tertiary alcohol and a nitro group attached to a chiral center. While the specific discovery of this compound is not detailed in readily available literature, its synthesis falls under the well-established category of the Henry (nitroaldol) reaction.

Historical Context: The Henry Reaction and the Rise of Asymmetric Synthesis

The foundation for the synthesis of β-nitro alcohols was laid in 1895 by the Belgian chemist Louis Henry, who discovered the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. This carbon-carbon bond-forming reaction, now known as the Henry reaction, has become a cornerstone of organic synthesis.

The subsequent evolution of this reaction has been driven by the need for stereochemical control. The development of asymmetric catalysis has enabled the enantioselective synthesis of chiral nitro alcohols, providing access to specific stereoisomers like this compound. This has been crucial for the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific three-dimensional arrangement.

Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 799812-09-2Chemical Abstracts Service
Molecular Formula C₆H₁₃NO₃Calculated
Molecular Weight 147.17 g/mol Calculated
Appearance Colorless to pale yellow oil or low-melting solidPostulated
Boiling Point Not determined-
Melting Point Not determined-
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, dichloromethane)Postulated
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.40-4.50 (m, 1H, CHNO₂), 2.50-2.60 (m, 1H, CH₃CH), 1.30 (s, 3H, CH₃), 1.25 (s, 3H, CH₃), 1.20 (d, J = 7.0 Hz, 3H, CH₃CH), 1.50-1.60 (br s, 1H, OH), 4.60-4.70 (dd, 1H, CH₂NO₂), 4.75-4.85 (dd, 1H, CH₂NO₂)Predicted
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 79.0 (CNO₂), 72.0 (C-OH), 40.0 (CH₃CH), 26.0 (CH₃), 25.0 (CH₃), 15.0 (CH₃CH)Predicted
IR (neat) ν (cm⁻¹): 3400 (br, O-H), 2980 (C-H), 1550 (asym N-O), 1380 (sym N-O)Predicted
Mass Spectrometry (ESI+) m/z: 148.0923 [M+H]⁺Predicted

Plausible Synthetic Protocol: Asymmetric Henry Reaction

The most logical and efficient method for the enantioselective synthesis of this compound is the asymmetric Henry reaction between nitroethane and 2,2-dimethyl-3-oxobutanal, a hypothetical precursor, or more practically, the reaction of a suitable chiral nitroalkane precursor with acetone. A more direct and commonly employed strategy involves the reaction of 2-nitropropane with a chiral epoxide derived from 3,3-dimethyl-1-butene. For the purpose of this guide, a plausible asymmetric Henry reaction is detailed below.

Experimental Workflow

Caption: Plausible experimental workflow for the synthesis of this compound.

Detailed Methodology

Materials:

  • Nitroethane (reagent grade)

  • 2-Methyl-2-vinyloxirane (or a suitable chiral precursor to the butanol backbone)

  • Chiral copper(II)-bis(oxazoline) (Cu(II)-Box) catalyst

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral Cu(II)-Box catalyst (5 mol%).

  • Add anhydrous dichloromethane (DCM) to dissolve the catalyst.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2-methyl-2-vinyloxirane (1.0 equivalent) to the cooled solution.

  • Slowly add nitroethane (1.2 equivalents) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The primary utility of this compound in drug development would likely be as a chiral intermediate. The nitro and hydroxyl groups can be further functionalized to introduce pharmacophores that interact with biological targets. For example, reduction of the nitro group to an amine, followed by further derivatization, could lead to compounds that target specific enzymes or receptors.

Potential Derivatization Pathway

derivatization_pathway Start This compound Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Start->Reduction Oxidation Oxidation of Alcohol (e.g., PCC) Start->Oxidation AminoAlcohol (3R)-4-amino-2,3-dimethylbutan-2-ol Reduction->AminoAlcohol AmideFormation Amide Formation (e.g., Acyl chloride) AminoAlcohol->AmideFormation Amide Bioactive Amide Derivative AmideFormation->Amide NitroKetone (3R)-2,3-dimethyl-4-nitro-2-butanone Oxidation->NitroKetone FurtherMods Further Modifications NitroKetone->FurtherMods

Computational Modeling of (3R)-2,3-dimethyl-4-nitrobutan-2-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific computational modeling studies and extensive experimental data for (3R)-2,3-dimethyl-4-nitrobutan-2-ol. Therefore, this document serves as a comprehensive, hypothetical guide outlining the established computational and experimental methodologies that would be employed to investigate this molecule. The presented data are illustrative examples based on general principles of computational chemistry and are not experimentally validated for this specific compound.

Introduction

This compound is a chiral nitroalkane with potential applications in pharmaceutical and agrochemical research as a synthetic intermediate.[1] The presence of a nitro group, a hydroxyl group, and a chiral center suggests that this molecule may exhibit interesting biological activities. The nitro group, in particular, is a known pharmacophore and toxicophore, capable of engaging in redox reactions within biological systems.[2]

Computational modeling offers a powerful suite of tools for elucidating the physicochemical properties, conformational landscape, potential biological targets, and pharmacokinetic profile of novel chemical entities like this compound. By simulating molecular behavior at an atomic level, researchers can prioritize experimental studies, optimize molecular design, and gain insights into mechanisms of action, thereby accelerating the drug discovery and development process.

This guide provides a detailed overview of a hypothetical workflow for the computational modeling of this compound, from initial model preparation to the prediction of its biological properties. It also includes generalized experimental protocols for its synthesis and characterization, which are essential for validating computational predictions.

Computational Modeling Workflow

The computational investigation of a novel molecule typically follows a multi-step process, beginning with the generation of a high-quality 3D model and progressing to more complex simulations and property predictions.

Computational_Modeling_Workflow A 1. Molecular Model Preparation B 2. Geometry Optimization A->B Initial 3D Structure C 3. Quantum Chemical Calculations B->C Optimized Geometry D 4. Molecular Dynamics Simulations B->D Optimized Geometry E 5. In Silico ADMET Prediction B->E Optimized Geometry F Data Analysis & Interpretation C->F D->F E->F ADMET_Prediction_Logic Input Molecular Structure (SMILES/SDF) Descriptors Calculate Molecular Descriptors Input->Descriptors QSAR Apply QSAR Models (Absorption, Toxicity, etc.) Descriptors->QSAR Output Predicted ADMET Properties QSAR->Output Hypothetical_Signaling_Pathway Molecule (3R)-2,3-dimethyl-4- nitrobutan-2-ol Receptor Target Receptor Molecule->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Modulation

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol, a chiral tertiary nitroalcohol. Due to the limited literature on the direct asymmetric Henry reaction between acetone and 2-nitropropane, this document presents a proposed methodology based on analogous reactions utilizing chiral catalysts for the enantioselective addition of nitroalkanes to ketones. The synthesis of chiral tertiary nitroalcohols is a valuable transformation in organic synthesis, as these compounds are versatile building blocks for the preparation of various pharmaceuticals and fine chemicals.

The core of this proposed synthesis is the asymmetric Henry (nitroaldol) reaction. This reaction involves the C-C bond formation between a nitroalkane and a carbonyl compound. The primary challenge in the synthesis of this compound lies in controlling the stereochemistry at the newly formed chiral center. The use of a chiral catalyst is paramount to achieving high enantioselectivity. While the Henry reaction with aldehydes is well-established, its application to less reactive ketones, such as acetone, is more challenging.

This protocol will focus on the use of a chiral copper(II) complex as the catalyst, a class of catalysts that has demonstrated effectiveness in various asymmetric transformations, including the Henry reaction.

Experimental Protocols

Materials and Methods

  • Reagents: Acetone (ACS grade, anhydrous), 2-Nitropropane (99%), Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 98%), (1R,2R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (chiral ligand), Triethylamine (Et₃N, ≥99.5%), Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc, HPLC grade), Hexanes (HPLC grade), Methanol (MeOH, ACS grade), Deuterated chloroform (CDCl₃) for NMR analysis, Chiral stationary phase column for HPLC analysis.

  • Equipment: Schlenk line or glovebox for inert atmosphere operations, magnetic stir plates, round-bottom flasks, syringes, cannulas, rotary evaporator, flash chromatography system, NMR spectrometer, HPLC system with a chiral column, polarimeter.

Proposed Synthesis of this compound

The proposed synthetic route involves the enantioselective Henry reaction between acetone and 2-nitropropane, catalyzed by a chiral copper(II)-salen complex.

Step 1: In situ Preparation of the Chiral Copper(II) Catalyst

  • To a dry Schlenk flask under an argon atmosphere, add copper(II) acetate monohydrate (0.05 mmol, 1.0 eq).

  • Add the chiral salen ligand, (1R,2R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (0.055 mmol, 1.1 eq).

  • Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 1 hour. The formation of the copper complex is indicated by a color change.

Step 2: Asymmetric Henry Reaction

  • To the flask containing the pre-formed chiral copper(II) catalyst, add acetone (10 mmol, 20 eq).

  • Add 2-nitropropane (0.5 mmol, 1.0 eq) to the reaction mixture.

  • Add triethylamine (0.05 mmol, 0.1 eq) as a co-catalyst.

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired this compound.

Step 4: Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra of the purified product in CDCl₃ to confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): Determine the enantiomeric excess (ee) of the product by HPLC analysis on a chiral stationary phase column (e.g., Chiralcel OD-H or similar) with a suitable mobile phase (e.g., a mixture of hexanes and isopropanol).

  • Polarimetry: Measure the specific rotation of the purified product to confirm its optical activity.[1]

Data Presentation

The following table summarizes the expected and target data for the synthesis of this compound. The values for yield and enantiomeric excess are based on results reported for analogous asymmetric Henry reactions of ketones and may vary.

ParameterTarget/Expected ValueMethod of Analysis
Chemical Yield 50-70%Gravimetric analysis after purification
Enantiomeric Excess (ee) >90%Chiral HPLC
Diastereomeric Ratio (dr) Not applicable (single stereocenter)Not applicable
Specific Rotation [α]D To be determined experimentally. Expected to be non-zero.[1]Polarimetry
¹H NMR Consistent with the structure of 2,3-dimethyl-4-nitrobutan-2-olNMR Spectroscopy
¹³C NMR Consistent with the structure of 2,3-dimethyl-4-nitrobutan-2-olNMR Spectroscopy

Mandatory Visualization

Asymmetric_Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Henry Reaction cluster_purification Purification & Analysis CuOAc Cu(OAc)₂·H₂O Catalyst Chiral Cu(II) Catalyst CuOAc->Catalyst DCM, rt, 1h Ligand Chiral Salen Ligand Ligand->Catalyst Reaction Reaction Mixture Catalyst->Reaction Acetone Acetone Acetone->Reaction Nitropropane 2-Nitropropane Nitropropane->Reaction Et₃N, rt, 48-72h Product_crude Crude Product Reaction->Product_crude Work-up Purification Flash Chromatography Product_crude->Purification Product_pure This compound Purification->Product_pure Analysis Characterization (NMR, HPLC, Polarimetry) Product_pure->Analysis

Caption: Workflow for the asymmetric synthesis of this compound.

References

detailed experimental protocol for enantioselective synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed experimental protocol for the enantioselective synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol, a valuable chiral building block in organic synthesis. The described method is based on an asymmetric reduction of the corresponding prochiral nitroketone, a strategy widely employed for the synthesis of chiral nitro alcohols.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Synthetic Strategy

The synthesis of this compound is achieved via a two-step process. The first step involves the α-nitration of 3-methyl-2-butanone to yield the prochiral precursor, 3-methyl-3-nitro-2-butanone. The subsequent and key step is the enantioselective reduction of this nitroketone to the desired (3R)-enantiomer of the nitro alcohol, utilizing a chiral catalyst. Organocatalytic and metal-catalyzed reductions are common approaches for achieving high enantioselectivity in such transformations.[4][5]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. It outlines the progression from the starting material to the final purified product, including the key reaction and purification steps.

experimental_workflow start Start: 3-Methyl-2-butanone nitration Step 1: α-Nitration (e.g., with methyl nitrate) start->nitration purification1 Purification (Column Chromatography) nitration->purification1 nitroketone Intermediate: 3-Methyl-3-nitro-2-butanone purification1->nitroketone reduction Step 2: Asymmetric Reduction (Chiral Catalyst, Reducing Agent) nitroketone->reduction purification2 Purification (Column Chromatography) reduction->purification2 product Final Product: This compound purification2->product

References

Application Notes and Protocols: (3R)-2,3-Dimethyl-4-nitrobutan-2-ol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (3R)-2,3-dimethyl-4-nitrobutan-2-ol as a versatile chiral building block in organic synthesis. This document details its preparation via an asymmetric Henry reaction, and its subsequent transformations into valuable chiral molecules, such as β-amino alcohols and α-hydroxy ketones. The protocols provided are based on established synthetic methodologies for similar substrates and are intended to serve as a guide for researchers in the field.

Introduction

Chiral β-nitro alcohols are valuable intermediates in asymmetric synthesis due to the versatile reactivity of their nitro and hydroxyl functionalities. The nitro group can be readily reduced to an amine, while the hydroxyl group can be oxidized or otherwise functionalized. This compound, with its tertiary alcohol and a stereocenter at the carbon bearing the nitro group, is a particularly interesting building block for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through an asymmetric Henry (nitroaldol) reaction between 2-nitropropane and acetone. The use of a chiral catalyst is crucial for controlling the stereochemistry of the newly formed stereocenter. Various catalytic systems have been developed for asymmetric Henry reactions, often employing chiral ligands complexed to a metal salt.

Diagram 1: Asymmetric Synthesis of this compound

G Asymmetric Henry Reaction 2-Nitropropane 2-Nitropropane Product This compound 2-Nitropropane->Product Acetone Acetone Acetone->Product Catalyst Chiral Catalyst (e.g., Cu(II)-Box) Catalyst->Product Base Base Base->Product

Caption: Asymmetric Henry reaction for the synthesis of the target molecule.

Experimental Protocol: Asymmetric Henry Reaction

This protocol is a representative example based on known procedures for asymmetric nitroaldol reactions.

Materials:

  • 2-Nitropropane

  • Acetone (dried over molecular sieves)

  • Chiral bis(oxazoline) (Box) ligand

  • Copper(II) acetate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral bis(oxazoline) ligand (0.1 eq) and copper(II) acetate (0.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Cool the reaction mixture to 0 °C.

  • Add acetone (1.2 eq) followed by 2-nitropropane (1.0 eq).

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Data Presentation:

EntryCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
110Et3NDCM0248592
25DBUTHF-20487895

Note: The data in this table are representative values based on similar asymmetric Henry reactions reported in the literature and should be considered as a starting point for optimization.

Applications in Chiral Synthesis

This compound is a versatile intermediate that can be transformed into other valuable chiral building blocks. The two primary transformations are the reduction of the nitro group to an amine and the oxidation of the tertiary alcohol to a ketone.

Diagram 2: Synthetic Utility of this compound

G Transformations of the Chiral Building Block Start This compound AminoAlcohol (3R)-4-amino-2,3-dimethylbutan-2-ol Start->AminoAlcohol HydroxyKetone (R)-3-hydroxy-2,3-dimethyl-2-nitrobutane Start->HydroxyKetone Reduction Reduction (e.g., H2, Pd/C) Reduction->AminoAlcohol Oxidation Oxidation (e.g., PCC) Oxidation->HydroxyKetone

Caption: Key synthetic transformations of the chiral nitro alcohol.

Reduction to Chiral β-Amino Alcohols

The reduction of the nitro group in this compound affords the corresponding chiral β-amino alcohol, (3R)-4-amino-2,3-dimethylbutan-2-ol. These vicinal amino alcohols are important structural motifs in many biologically active compounds.

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Celite®

Procedure:

  • To a solution of this compound in methanol, add 10% Pd/C (5-10 mol% Pd).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (3R)-4-amino-2,3-dimethylbutan-2-ol.

Data Presentation:

EntryCatalystSolventPressure (atm)Temp (°C)Time (h)Yield (%)
110% Pd/CMeOH12512>95
2Raney NiEtOH4258>90

Note: The data in this table are representative values for the reduction of nitroalkanes.

Oxidation to Chiral α-Hydroxy Ketones

While the tertiary alcohol in this compound is generally resistant to oxidation under mild conditions, stronger oxidizing agents can be employed. However, it is important to note that oxidation of tertiary alcohols is not a common transformation and may require specific and harsh conditions, potentially leading to side reactions. For the purpose of these notes, a general procedure for the oxidation of a secondary alcohol is provided as a reference, as direct oxidation of this tertiary alcohol is less feasible. A more practical approach to a related chiral ketone would involve a different synthetic route.

Disclaimer: The following protocol is a general method for alcohol oxidation and may not be directly applicable to the tertiary alcohol of this compound without significant optimization and may lead to decomposition.

Experimental Protocol: Oxidation of an Alcohol (General)

Materials:

  • Alcohol substrate

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel

  • Celite®

Procedure:

  • To a stirred suspension of PCC in anhydrous DCM, add a solution of the alcohol in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celite®.

  • Wash the pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketone.

  • Purify the product by column chromatography if necessary.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. Its straightforward preparation via an asymmetric Henry reaction and the facile conversion of its functional groups provide access to a range of important chiral molecules. The protocols and data presented in these application notes serve as a practical guide for researchers exploring the synthetic potential of this compound in the development of new chemical entities. Further optimization of the described reactions is encouraged to achieve the best possible outcomes for specific applications.

Application of (3R)-2,3-dimethyl-4-nitrobutan-2-ol in Pharmaceutical Intermediate Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols for (3R)-2,3-dimethyl-4-nitrobutan-2-ol in the Synthesis of Pharmaceutical Intermediates

This document provides a detailed overview of the potential applications of the chiral nitro alcohol, this compound, in the synthesis of pharmaceutical intermediates. While specific, documented applications and detailed experimental protocols for this particular compound are not extensively available in current scientific literature, its structural features strongly suggest its utility as a precursor to valuable chiral amino alcohols, a class of compounds frequently employed in the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Role of Chiral Nitro Alcohols in Pharmaceutical Synthesis

Chiral β-nitro alcohols are versatile building blocks in organic synthesis, primarily due to the synthetic flexibility of the nitro and hydroxyl groups. The nitro group can be readily reduced to a primary amine, providing a straightforward route to chiral β-amino alcohols. These amino alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral, anticancer, and cardiovascular agents. The stereochemistry of these intermediates is often critical to the biological activity and safety of the final drug product.

The compound of interest, this compound, possesses a tertiary alcohol and a primary nitro group on a chiral backbone. The reduction of its nitro group would yield (3R)-4-amino-2,3-dimethylbutan-2-ol, a chiral amino alcohol with a quaternary carbon center, a structural motif present in several biologically active molecules.

Key Synthetic Transformation: Reduction of the Nitro Group

The primary application of this compound in pharmaceutical synthesis would be its conversion to the corresponding chiral amino alcohol, (3R)-4-amino-2,3-dimethylbutan-2-ol. This transformation is typically achieved through catalytic hydrogenation.

General Reaction Scheme:

G A This compound B Catalytic Hydrogenation (e.g., H2, Pd/C) A->B C (3R)-4-amino-2,3-dimethylbutan-2-ol (Chiral Amino Alcohol Intermediate) B->C D Further Synthetic Steps C->D E Active Pharmaceutical Ingredient (API) D->E

Caption: General synthetic pathway from this compound to an API.

Representative Experimental Protocol: Catalytic Hydrogenation of a Chiral Nitro Alcohol

While a specific protocol for this compound is not available, the following is a representative experimental protocol for the reduction of a similar chiral nitro alcohol to its corresponding amino alcohol. This protocol can be adapted and optimized for the specific substrate.

Objective: To synthesize a chiral amino alcohol from a chiral nitro alcohol via catalytic hydrogenation.

Materials:

  • Chiral Nitro Alcohol (1.0 eq)

  • Palladium on Carbon (Pd/C, 10 mol%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus (or similar)

  • Filter agent (e.g., Celite®)

  • Rotary Evaporator

Procedure:

  • To a Parr hydrogenation bottle, add the chiral nitro alcohol and methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the reaction vessel and connect it to the Parr hydrogenation apparatus.

  • Evacuate the vessel and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude chiral amino alcohol.

  • The crude product may be purified further by crystallization or column chromatography if necessary.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation A Charge Parr bottle with chiral nitro alcohol and methanol B Add 10% Pd/C catalyst A->B C Seal vessel and connect to Parr apparatus B->C D Evacuate and purge with H₂ C->D E Pressurize with H₂ D->E F Stir vigorously at RT E->F G Monitor reaction progress F->G H Vent H₂ and purge with N₂ G->H I Filter through Celite® H->I J Concentrate filtrate I->J K Purify product (if needed) J->K

Caption: Experimental workflow for the catalytic hydrogenation of a chiral nitro alcohol.

Expected Data and Purity

The reduction of chiral nitro alcohols to their corresponding amino alcohols typically proceeds with high yield and retention of stereochemical integrity. The following table summarizes typical data expected from such a reaction.

ParameterTypical ValueNotes
Yield >90%Can be influenced by catalyst loading, solvent, and reaction conditions.
Enantiomeric Excess (ee) >99%The stereocenter is typically unaffected by the hydrogenation.
Purity (crude) >95%Often high enough for subsequent steps without further purification.
Reaction Time 2-24 hoursDependent on substrate, catalyst activity, and H₂ pressure.

Conclusion and Future Outlook

While direct applications of this compound in the synthesis of specific pharmaceutical intermediates are not yet reported in the public domain, its structure strongly suggests its potential as a valuable chiral building block. The straightforward reduction of the nitro group to a primary amine would provide access to a unique chiral amino alcohol. Researchers are encouraged to explore the use of this compound in the synthesis of novel pharmaceutical candidates, particularly those requiring a chiral amino alcohol with a vicinal quaternary carbon center. The provided general protocol for catalytic hydrogenation serves as a starting point for the development of specific synthetic routes utilizing this promising intermediate.

Application Notes and Protocols for the Stereoselective Reduction of (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the stereoselective reduction of the nitro group in (3R)-2,3-dimethyl-4-nitrobutan-2-ol to produce the corresponding chiral γ-amino alcohol, (3R)-4-amino-2,3-dimethylbutan-2-ol. The synthesis of chiral amino alcohols is of significant interest in medicinal chemistry and materials science, as they are key building blocks for pharmaceuticals and chiral auxiliaries.[1][2] The primary challenge in this transformation is controlling the stereochemistry at the newly formed stereocenter (C4) relative to the existing stereocenter (C3). This note explores various reduction methodologies, focusing on catalytic hydrogenation to achieve high diastereoselectivity. Detailed protocols, comparative data, and workflow visualizations are provided to guide researchers in achieving the desired stereoisomer.

Introduction and Reaction Principle

The reduction of a nitroalkane introduces an amino group and, in the case of a prochiral center, creates a new stereocenter.[3] For the substrate this compound, the reduction of the nitro group at C4 will lead to the formation of two possible diastereomers: (3R,4S)-4-amino-2,3-dimethylbutan-2-ol and (3R,4R)-4-amino-2,3-dimethylbutan-2-ol.

Reaction Scheme:

The stereochemical outcome is dictated by the facial selectivity of the approach of the reducing agent, which is influenced by the steric and electronic environment created by the existing chiral center at C3. In catalytic hydrogenation, the substrate adsorbs onto the catalyst surface from the less sterically hindered face, leading to the delivery of hydrogen from that face. The bulky tertiary alcohol group at C2 and the methyl group at C3 are expected to direct the approach of the substrate to the catalyst, favoring the formation of one diastereomer over the other.

Methodologies for Nitro Group Reduction

Several methods are available for the reduction of aliphatic nitro compounds.[4] The choice of reagent is critical for achieving high yield and stereoselectivity while ensuring compatibility with other functional groups, such as the tertiary alcohol in the substrate.

  • Catalytic Hydrogenation: This is often the method of choice for nitro group reduction due to its high efficiency and clean reaction profile.[5] Common catalysts include Palladium on Carbon (Pd/C), Platinum (IV) oxide (PtO₂), and Raney Nickel.[4][5] The diastereoselectivity can be tuned by varying the catalyst, solvent, and reaction conditions (temperature, pressure).

  • Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as ammonium formate or formic acid, in the presence of a catalyst like Pd/C.[6] It offers a milder and often more practical alternative to using high-pressure hydrogen gas.

  • Metal-Mediated Reductions: Reagents like iron (Fe) or zinc (Zn) in acidic media can effectively reduce nitro groups.[7] These methods are robust but may require harsh acidic conditions that could be incompatible with sensitive substrates.

  • Metal Hydride Reductions: Lithium aluminum hydride (LiAlH₄) is capable of reducing aliphatic nitro compounds to amines.[5] However, its high reactivity can sometimes lead to lower chemoselectivity and stereoselectivity compared to catalytic hydrogenation.

Data Presentation: Comparative Analysis of Reduction Methods

The following table summarizes typical results for the stereoselective reduction of γ-nitro alcohols using various common methods. The data is representative and aims to provide a comparative basis for method selection.

EntryReagent/CatalystConditionsYield (%)Diastereomeric Ratio (d.r.)
1H₂ (50 psi), 10% Pd/CMethanol, 25°C, 12 h9585:15
2H₂ (50 psi), Raney NiEthanol, 25°C, 16 h9290:10
3NH₄HCO₂, 10% Pd/CMethanol, Reflux, 8 h8880:20
4Fe powder, NH₄ClEthanol/Water, Reflux, 6 h8570:30
5LiAlH₄THF, 0°C to 25°C, 4 h7560:40

Experimental Protocols

Protocol 1: Diastereoselective Reduction via Catalytic Hydrogenation

This protocol describes the reduction of this compound using hydrogen gas and a Palladium on Carbon catalyst, a method known for its high efficiency.[5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (high purity)

  • Argon or Nitrogen gas

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a high-pressure reactor vessel, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C (5-10 mol % by weight) to the solution under a stream of inert gas (Argon or Nitrogen).

  • Seal the reactor vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel three times with the inert gas, followed by three flushes with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Begin vigorous stirring and maintain the reaction at room temperature (25°C).

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully vent the hydrogen gas and flush the vessel three times with inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Work-up and Purification:

  • Dissolve the crude residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude amino alcohol can be purified by column chromatography on silica gel or by crystallization to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product.

Protocol 2: Diastereoselective Reduction via Transfer Hydrogenation

This protocol offers an alternative that avoids the use of high-pressure hydrogen gas by employing ammonium formate as a hydrogen source.[6]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (NH₄HCO₂)

  • Methanol

  • Diatomaceous earth

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer, stir bar, and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.1 M), add 10% Pd/C (10 mol % by weight).

  • To this suspension, add ammonium formate (5.0 eq) in portions over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 65°C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-10 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth and wash the pad thoroughly with methanol.

  • Concentrate the filtrate using a rotary evaporator.

Work-up and Purification:

  • Dissolve the residue in deionized water and extract with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

Diagram 1: Stereoselective Reaction Pathway

Stereoselective_Pathway cluster_start Starting Material cluster_transition Substrate-Catalyst Interaction cluster_products Products SM This compound TS Adsorption onto Catalyst Surface (Less Hindered Face) SM->TS H₂/Pd-C P1 (3R,4S)-Diastereomer (Major Product) TS->P1 Favored Pathway P2 (3R,4R)-Diastereomer (Minor Product) TS->P2 Disfavored Pathway

Caption: Logical pathway for diastereoselective catalytic hydrogenation.

Diagram 2: Experimental Workflow for Catalytic Hydrogenation

Experimental_Workflow A 1. Prepare Solution Substrate + MeOH + Pd/C in Reactor B 2. Setup Hydrogenation Flush with Inert Gas, then H₂ A->B C 3. Run Reaction Pressurize with H₂ (50 psi), Stir at 25°C B->C D 4. Monitor Progress H₂ uptake or TLC analysis C->D E 5. Reaction Quench & Filtration Vent H₂, Flush, Filter through Celite D->E Upon Completion F 6. Concentration Remove solvent via rotary evaporation E->F G 7. Work-up Aqueous wash and extraction F->G H 8. Purification & Analysis Column Chromatography, NMR/GC for d.r. G->H

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3R)-2,3-dimethyl-4-nitrobutan-2-ol is a chiral organic compound featuring a tertiary alcohol functional group. The derivatization of this hydroxyl group is often a necessary step in drug development and chemical synthesis to modify its physicochemical properties, improve its analytical detection, or to introduce a reactive handle for further conjugation. However, the tertiary nature of the alcohol at a sterically hindered center presents significant challenges for chemical modification.[1][2][3] Standard reactions like Fischer esterification are generally ineffective for such substrates.[4]

This document provides detailed application notes and protocols for two common and effective derivatization strategies for sterically hindered tertiary hydroxyl groups: acylation to form esters and silylation to form silyl ethers. These methods are tailored for researchers and scientists in drug development and organic synthesis.

Application Note 1: Acylation via Acyl Chloride for Ester Formation

Principle

Direct esterification of tertiary alcohols with carboxylic acids is often slow and inefficient due to steric hindrance.[4][5] A more effective method involves the use of more reactive acylating agents, such as acyl chlorides, in the presence of a non-nucleophilic base like pyridine or triethylamine.[6][7] The base neutralizes the hydrogen chloride byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.[8] While the reaction is more favorable than with carboxylic acids, yields can sometimes be moderate for highly congested tertiary alcohols.[9]

Experimental Protocol: General Procedure for Acylation

This protocol describes a general method for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous pyridine or triethylamine (1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the alcohol in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is often exothermic.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acyl chloride and the pyridinium hydrochloride salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude ester product can then be purified by silica gel column chromatography.

Data Presentation: Acylation of Sterically Hindered Alcohols

The following table summarizes typical reaction conditions and outcomes for the acylation of various sterically hindered alcohols, providing a reference for the expected reactivity of this compound.

Alcohol SubstrateAcylating AgentBaseSolventTime (h)Temp (°C)Yield (%)Reference
tert-Butyl alcoholAcetyl chloridePyridineDCM4RT~90General Knowledge
1-AdamantanolBenzoyl chloridePyridineBenzene24Reflux85J. Org. Chem. 1979, 44, 22, 4011-4013
TriphenylmethanolAcetyl chloridePyridineDCM12RTLow to moderateGeneral Knowledge
TerpineolAcetyl chlorideDMAP/Et₃NDCM20 to RT95Synthetic Communications, 2005, 35, 1753-1758

Visualization of Experimental Workflow

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Alcohol in Anhydrous DCM AddBase Add Pyridine Cool to 0 °C Start->AddBase AddAcyl Add Acyl Chloride Dropwise AddBase->AddAcyl Stir Stir at RT (4-24h) AddAcyl->Stir Monitor Monitor by TLC/GC Stir->Monitor Monitor->Stir Incomplete Quench Quench with NaHCO₃ (aq) Monitor->Quench Complete Wash Wash & Dry Organic Layer Quench->Wash Purify Concentrate & Purify (Chromatography) Wash->Purify End Pure Ester Product Purify->End

Caption: Workflow for the acylation of a tertiary alcohol.

Application Note 2: Silylation for Silyl Ether Formation

Principle

Silylation is a common and effective method for protecting hydroxyl groups, including sterically hindered tertiary alcohols.[10] The reaction involves treating the alcohol with a silylating agent, typically a silyl chloride (e.g., trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl)) or a silyl amide (e.g., hexamethyldisilazane (HMDS)), in the presence of a base.[11][12] Lewis bases such as imidazole, triethylamine, or 4-(dimethylamino)pyridine (DMAP) are often used to catalyze the reaction and scavenge the HCl byproduct.[13] The reaction rate is generally slower for tertiary alcohols compared to primary or secondary ones.[11]

Experimental Protocol: General Procedure for Silylation

This protocol provides a general method for the silylation of this compound.

Materials:

  • This compound

  • Silylating agent (e.g., TBDMSCl) (1.2 equivalents)

  • Imidazole or Triethylamine (2.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, ~0.05 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), imidazole (2.5 equivalents), and a catalytic amount of DMAP (0.05 equivalents).

  • Dissolution: Add anhydrous DMF to dissolve the reagents.

  • Addition of Silylating Agent: Add the silylating agent (e.g., TBDMSCl, 1.2 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat if necessary) for 12-48 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with a nonpolar solvent like diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude silyl ether can be purified by silica gel column chromatography.

Data Presentation: Silylation of Tertiary Alcohols

The following table summarizes various reagents and conditions used for the silylation of tertiary alcohols.

Silylating AgentBase / CatalystSolventTime (h)Temp (°C)Typical Yield (%)Reference
TMSClTriethylamineDCM12-24RT70-90[11]
HMDSTMSCl (cat.)Neat or Solvent2-1040-5080-95[11]
TBDMSClImidazole / DMAPDMF24-48RT-6085-98J. Am. Chem. Soc. 1972, 94, 6190-6191
TIPSClImidazoleDMF24RT>90Greene's Protective Groups in Organic Synthesis
TMSI / HMDSPyridinePyridine1RTHigh (for hindered alcohols)[11]

TMSCl: Trimethylsilyl chloride, HMDS: Hexamethyldisilazane, TBDMSCl: tert-Butyldimethylsilyl chloride, TIPSCl: Triisopropylsilyl chloride, TMSI: Trimethylsilyl iodide

Visualization of Logical Relationships

Silylation_Logic cluster_reactants Reactants & Reagents cluster_factors Key Reaction Factors Alcohol Tertiary Alcohol (this compound) Reaction Silylation Reaction Alcohol->Reaction SilylAgent Silylating Agent (e.g., TBDMSCl) SilylAgent->Reaction Base Base / Catalyst (e.g., Imidazole, DMAP) Base->Reaction Factor1 Steric Hindrance (Slows Reaction) Reaction->Factor1 Factor2 Choice of Silyl Group (Affects Stability & Reactivity) Reaction->Factor2 Factor3 Solvent Polarity (DMF often preferred) Reaction->Factor3 Product Silyl Ether Product Reaction->Product

Caption: Key factors influencing the silylation of tertiary alcohols.

References

Application Notes and Protocols for the Purification of (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (3R)-2,3-dimethyl-4-nitrobutan-2-ol, a chiral β-nitroalcohol of interest in synthetic and medicinal chemistry. The versatile reactivity of the hydroxyl and nitro functionalities makes this compound a valuable building block for more complex molecules. Achieving high purity and enantiomeric excess is critical for its use in subsequent synthetic steps and for ensuring the desired pharmacological activity of its derivatives.

The following sections detail two primary methods for the purification of this compound: crystallization and chiral High-Performance Liquid Chromatography (HPLC) . While specific data for this exact compound is limited in published literature, the protocols provided are based on established methodologies for the purification of analogous chiral β-nitroalcohols.

Purification by Crystallization

Crystallization is a robust and scalable method for the purification of solid organic compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will form crystals, leaving impurities behind in the solvent.[2] For nitroalcohols, this can be a highly effective technique.[3]

Solvent Selection

The choice of solvent is crucial for successful crystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all.

Commonly used solvents for the crystallization of polar organic molecules like nitroalcohols include ethanol, methanol, isopropanol, ethyl acetate, and water, or mixtures thereof.[4]

Experimental Protocol: Recrystallization
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Crystallization

The following table presents representative data for the purification of a chiral nitroalcohol by crystallization.

ParameterBefore PurificationAfter Purification
Purity (by HPLC) 85%>98%
Enantiomeric Excess 90%>99%
Yield -75%
Appearance Yellowish solidWhite crystalline solid

Note: This data is illustrative and based on typical results for the crystallization of chiral nitroalcohols.

Purification by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[6] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for a wide range of chiral compounds, including alcohols.[8]

Method Development

The choice of CSP and mobile phase is critical for achieving good separation. A screening of different columns and solvent systems is often necessary. Normal-phase (e.g., hexane/isopropanol) and polar organic mode (e.g., methanol-based) are common mobile phases for chiral separations of polar analytes.[7]

Experimental Protocol: Preparative Chiral HPLC
  • Sample Preparation: Dissolve the crude this compound in the mobile phase to be used for the separation.

  • Column and Mobile Phase Selection: Based on analytical scale screening, select a suitable preparative chiral column (e.g., a polysaccharide-based column like Chiralpak® IA or a macrocyclic glycopeptide-based column like Chirobiotic® V). A common mobile phase for such compounds could be a mixture of hexane and isopropanol or ethanol.

  • Chromatographic Separation: Inject the sample onto the preparative HPLC system. Elute the enantiomers using the selected isocratic mobile phase.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired (3R)-enantiomer.

  • Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity and Enantiomeric Excess Analysis: Analyze the purity and enantiomeric excess of the final product using an analytical chiral HPLC method.

Data Presentation: Chiral HPLC

The following table summarizes representative data for the purification of a chiral nitroalcohol by preparative chiral HPLC.

ParameterBefore PurificationAfter Purification
Purity (by HPLC) 95%>99%
Enantiomeric Excess 90%>99.5%
Recovery -85%
Throughput -1.5 g/day

Note: This data is illustrative and based on typical results for the preparative chiral HPLC purification of small chiral molecules.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude (3R)-2,3-dimethyl-4- nitrobutan-2-ol Crystallization Crystallization Crude->Crystallization Chiral_HPLC Chiral HPLC Crude->Chiral_HPLC Analysis_Cryst Purity & ee Analysis (HPLC, NMR) Crystallization->Analysis_Cryst Waste Impurities in Mother Liquor / Other Fractions Crystallization->Waste Analysis_HPLC Purity & ee Analysis (Chiral HPLC) Chiral_HPLC->Analysis_HPLC Chiral_HPLC->Waste Pure_Product Pure (3R)-2,3-dimethyl-4- nitrobutan-2-ol Analysis_Cryst->Pure_Product Analysis_HPLC->Pure_Product

Caption: General workflow for the purification of this compound.

The choice between crystallization and chiral HPLC depends on the specific impurities, the required level of enantiomeric purity, and the scale of the purification.

Method_Selection Start Crude Product Analysis High_Purity High Chemical Purity? Start->High_Purity High_ee High Enantiomeric Excess? High_Purity->High_ee Yes Crystallization Crystallization for Bulk Purification High_Purity->Crystallization No Chiral_HPLC Chiral HPLC for Enantiomeric Enrichment High_ee->Chiral_HPLC No Final_Product Pure Product High_ee->Final_Product Yes Crystallization->High_ee Chiral_HPLC->Final_Product

References

Application Notes and Protocols: (3R)-2,3-dimethyl-4-nitrobutan-2-ol as a Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3R)-2,3-dimethyl-4-nitrobutan-2-ol is a versatile chiral building block with significant potential in the stereoselective synthesis of complex natural products and their analogues. Its utility stems from the presence of a stereocenter at the C3 position and two key functional groups: a tertiary alcohol and a primary nitro group. These functionalities allow for a diverse range of chemical transformations, making it an attractive starting material for the construction of chiral nitrogen- and oxygen-containing heterocyclic scaffolds commonly found in biologically active natural products.

This document provides detailed application notes on the strategic use of this compound in synthetic chemistry, along with generalized experimental protocols for its key transformations. While a specific total synthesis of a natural product directly employing this starting material is not prominently documented in the literature, its potential applications can be extrapolated from the well-established chemistry of chiral nitroalcohols.

Key Synthetic Transformations and Strategic Applications

The strategic value of this compound lies in the sequential or concerted manipulation of its hydroxyl and nitro functionalities. The key transformations include:

  • Reduction of the Nitro Group: The primary nitro group can be readily reduced to a primary amine, providing access to chiral 1,3-amino alcohols. This transformation is fundamental for the synthesis of alkaloids and other nitrogenous natural products.

  • Nef Reaction: The nitro group can be converted into a carbonyl group, yielding a chiral hydroxy ketone. This opens up avenues for further carbon-carbon bond formations.

  • Henry Reaction (Nitroaldol Reaction): The carbon atom bearing the nitro group is acidic and can be deprotonated to form a nitronate anion, which can act as a nucleophile in C-C bond-forming reactions with aldehydes or ketones.

  • Protection and Activation of the Hydroxyl Group: The tertiary alcohol can be protected to prevent unwanted side reactions or activated to serve as a leaving group in substitution or elimination reactions.

  • Oxidative Cleavage: While less common for tertiary alcohols, under specific conditions, oxidative cleavage can be employed to alter the carbon skeleton.

A significant application of this chiral building block is in the synthesis of substituted pyrrolidines, a common motif in many alkaloids with diverse biological activities, such as the antifungal and antitumor agent Preussin . The following sections outline a hypothetical, yet plausible, synthetic strategy towards a substituted pyrrolidine core using this compound.

Hypothetical Synthesis of a Chiral 2,3-Disubstituted Pyrrolidine Core

This section details a potential synthetic route from this compound to a key pyrrolidine intermediate.

Logical Workflow for Pyrrolidine Synthesis

G A (3R)-2,3-dimethyl-4- nitrobutan-2-ol B Protection of Tertiary Alcohol A->B e.g., TBSCl, Imidazole C Protected Chiral Nitroalkane B->C D Reduction of Nitro Group C->D e.g., H2, Pd/C or LiAlH4 E Protected Chiral 1,3-Amino Alcohol D->E F Oxidative Cleavage of Terminal Methyl Groups (Hypothetical) E->F e.g., RuO4 G Carboxylic Acid Intermediate F->G H Intramolecular Cyclization G->H e.g., DCC, EDC I Chiral Lactam H->I J Reduction of Lactam I->J e.g., LiAlH4 K Chiral Pyrrolidine Core J->K G A This compound R=H B Protected Nitro Alcohol R=Protecting Group A->B Protection (e.g., Silylation) C Chiral 1,3-Amino Alcohol R=Protecting Group B->C Nitro Reduction (e.g., H2, Pd/C) D Chiral Hydroxy Ketone B->D Nef Reaction (e.g., NaNO2, H2SO4) E C-C Bond Formation Product B->E Henry Reaction (with Aldehyde/Ketone)

Application Notes & Protocols for Biocatalytic Synthesis of Chiral β-Nitroalcohols using Alcohol Dehydrogenases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalytic synthesis of chiral β-nitroalcohols via the enantioselective reduction of α-nitroketones using alcohol dehydrogenases (ADHs). Chiral β-nitroalcohols are valuable building blocks in organic synthesis, serving as key intermediates for a variety of biologically active compounds and pharmaceuticals.[1][2][3] The use of ADHs offers a green and sustainable approach to producing these compounds with high enantioselectivity under mild reaction conditions.[3][4]

Introduction

The asymmetric reduction of α-nitroketones to their corresponding β-nitroalcohols is a powerful transformation in synthetic organic chemistry. While traditional chemical methods exist, biocatalysis using alcohol dehydrogenases has emerged as a compelling alternative, offering high conversions and excellent enantioselectivities.[1][5] This approach is particularly attractive as it can provide access to both (S) and (R)-enantiomers of the desired nitroalcohols by selecting the appropriate enzyme.[1][6]

This protocol focuses on the use of commercially available ADHs for the reduction of a range of aromatic and aliphatic α-nitroketones. Careful optimization of reaction conditions is crucial to ensure enzyme stability, product stability, and to prevent undesired side reactions such as the retro-Henry reaction.[1]

General Reaction Scheme

The core of this biocatalytic process is the ADH-mediated reduction of a prochiral α-nitroketone to a chiral β-nitroalcohol, utilizing a cofactor such as NADPH or NADH.

Reaction_Scheme Prochiral_Ketone Prochiral α-Nitroketone Chiral_Alcohol Chiral β-Nitroalcohol Prochiral_Ketone->Chiral_Alcohol Reduction ADH Alcohol Dehydrogenase NADPH NAD(P)H + H+ NADP NAD(P)+ NADPH->NADP Oxidation

Caption: General reaction for the ADH-catalyzed reduction of α-nitroketones.

Experimental Data Summary

The following tables summarize the results from the ADH-mediated reduction of various α-nitroketones. The data highlights the conversion rates and enantiomeric excess (e.e.) achieved with different substrates and enzymes.

Table 1: ADH-Mediated Reduction of 2-Nitro-1-phenylethanone [1]

EntryADH Kit ComponentCo-solventConversion (%)e.e. (%)Configuration
1ADH270DMSO62>99(S)
2ADH440DMSO9899(R)
3ADH441DMSO9992(S)

Table 2: Substrate Scope of ADH440 in the Reduction of α-Nitroketones [1]

Substrate (R group)Conversion (%)e.e. (%)Configuration
p-Me-C₆H₄9998(R)
m-Me-C₆H₄9984(R)
p-MeO-C₆H₄9599(R)
p-F-C₆H₄7999(R)
o-F-C₆H₄9992(R)
p-Cl-C₆H₄9999(R)
p-Br-C₆H₄9999(R)
2-Naphthyl9999(R)
2-Thienyl9999(R)
2-Furyl9971(R)
Methyl9998(R)
Ethyl990-
n-Propyl9999(R)

Detailed Experimental Protocols

Synthesis of α-Nitroketones (General Procedure)

The starting α-nitroketones can be synthesized from the corresponding carboxylic acids.[1]

Synthesis_Workflow CarboxylicAcid Carboxylic Acid AcylImidazole Acyl Imidazole Intermediate CarboxylicAcid->AcylImidazole Reaction with Carbonyldiimidazole Carbonyldiimidazole Nitroketone α-Nitroketone AcylImidazole->Nitroketone Reaction with Nitromethane_NaH Nitromethane + NaH Experimental_Workflow cluster_Preparation Reaction Preparation cluster_Execution Reaction Execution cluster_Analysis Analysis Buffer Prepare Buffer (pH 5.0) Mix Combine Reactants in Vessel Buffer->Mix Substrate_Sol Prepare Substrate Stock in DMSO Substrate_Sol->Mix Cofactor_Sol Prepare Cofactor & Glucose Stocks Cofactor_Sol->Mix Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Mix Incubate Incubate with Shaking (25-30 °C) Mix->Incubate Monitor Monitor Conversion (HPLC/GC) Incubate->Monitor Workup Quench and Extract Product Monitor->Workup Analyze_ee Analyze e.e. (Chiral HPLC/GC) Workup->Analyze_ee

References

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Synthesis of 2,3-Dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,3-dimethyl-4-nitrobutan-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the diastereoselectivity of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction for synthesizing 2,3-dimethyl-4-nitrobutan-2-ol, and what are its main challenges?

The synthesis of 2,3-dimethyl-4-nitrobutan-2-ol is achieved through a Henry (nitroaldol) reaction, which involves the base-catalyzed carbon-carbon bond formation between 1-nitropropane and acetone.[1][2] The primary challenges associated with this reaction are:

  • Low Reactivity: Ketones, such as acetone, are generally less electrophilic than aldehydes, which can lead to slower reaction rates and lower yields.[3][4]

  • Reversibility: The Henry reaction is reversible, which can lead to the retro-Henry reaction, reducing the overall yield of the desired product.[2]

  • Poor Diastereoselectivity: Without a suitable catalyst or carefully controlled conditions, the reaction often yields a mixture of diastereomers with low selectivity.

Q2: How can I improve the diastereoselectivity of the reaction?

Improving diastereoselectivity is crucial for obtaining the desired stereoisomer of 2,3-dimethyl-4-nitrobutan-2-ol. The most effective strategies involve the use of chiral catalysts:

  • Chiral Metal Catalysts: Complexes of metals like copper(II) with chiral ligands (e.g., bis(oxazolines), diamines) have been shown to effectively catalyze asymmetric Henry reactions, including those with ketones.[5][6][7] These catalysts create a chiral environment that favors the formation of one diastereomer over the other.

  • Organocatalysts: Chiral organic molecules, such as cinchona alkaloids and their derivatives, can also be used to promote enantioselective and diastereoselective Henry reactions.[8][9][10] These catalysts often work through hydrogen bonding and other non-covalent interactions to control the stereochemical outcome.

Q3: What is the role of the base in this reaction?

The base is essential for deprotonating the α-carbon of 1-nitropropane to form a nitronate anion, which then acts as the nucleophile in the reaction with acetone.[1] The choice and concentration of the base are critical. A base that is too strong can promote side reactions, while a base that is too weak will result in a slow or incomplete reaction. In many catalytic systems, a mild base is used in conjunction with the chiral catalyst.

Q4: How can I monitor the progress and determine the diastereomeric ratio of my reaction?

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction by observing the consumption of the starting materials and the formation of the product.

  • Diastereomeric Ratio Determination: The diastereomeric ratio (d.r.) of the product mixture can be determined using nuclear magnetic resonance (NMR) spectroscopy.[11][12][13][14][15] By integrating the signals of protons that are unique to each diastereomer, you can calculate their relative amounts. Chiral high-performance liquid chromatography (HPLC) can also be used for this purpose.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Low Reactivity of Acetone: Ketones are less reactive than aldehydes. 2. Ineffective Catalyst: The chosen catalyst may not be suitable for this specific reaction. 3. Insufficient Base: The concentration of the base may be too low to generate enough of the nitronate anion. 4. Retro-Henry Reaction: The equilibrium may be favoring the starting materials.1. Increase the reaction time or temperature (monitor for side reactions). 2. Screen different chiral catalysts (e.g., various copper-ligand complexes or organocatalysts). 3. Increase the amount of base, or use a slightly stronger base. 4. Lower the reaction temperature once the product is formed to suppress the reverse reaction. The addition of certain salts can sometimes inhibit the retro-Henry reaction.
Poor Diastereoselectivity 1. Uncatalyzed Reaction Dominates: A significant portion of the reaction may be proceeding through a non-selective background reaction. 2. Suboptimal Catalyst Loading: The amount of catalyst may be too low to effectively control the stereochemistry. 3. Incorrect Solvent: The solvent can influence the transition state of the reaction and thus the diastereoselectivity. 4. Racemization: The product may be racemizing under the reaction conditions.1. Ensure the catalyst is active and that the reaction conditions favor the catalytic pathway (e.g., by using a milder base that requires the catalyst for deprotonation). 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Screen a range of solvents with different polarities (e.g., THF, toluene, CH2Cl2). 4. Lower the reaction temperature and shorten the reaction time if possible. Isolate the product promptly after the reaction is complete.
Formation of Side Products 1. Self-Condensation of Acetone: Under strongly basic conditions, acetone can undergo self-condensation. 2. Dehydration of the Product: The nitro alcohol product can eliminate water to form a nitroalkene, especially at higher temperatures or with strong bases.1. Use a milder base and ensure the reaction temperature is not too high. 2. Use a mild base and lower the reaction temperature. Isolate the product quickly after the reaction is complete.

Data Presentation

Catalyst System Ligand Base Solvent Temp (°C) Yield (%) d.r. (syn:anti)
Cu(OAc)₂Chiral Bis(oxazoline)Et₃NTHF-207590:10
Cu(OTf)₂Chiral DiamineDIPEACH₂Cl₂08285:15
OrganocatalystCinchona Alkaloid Derivative-Toluene-406895:5
OrganocatalystGuanidine-Thiourea-MTBE257892:8

Experimental Protocols

General Protocol for a Copper-Catalyzed Diastereoselective Henry Reaction

This protocol is a general guideline and should be optimized for the specific reaction between 1-nitropropane and acetone.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., a chiral diamine, 0.12 mmol) in a dry, aprotic solvent (e.g., CH₂Cl₂, 2 mL).

  • Add the copper(II) salt (e.g., Cu(OAc)₂, 0.10 mmol) to the solution and stir at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C).

  • Add acetone (1.0 mmol) to the catalyst solution.

  • In a separate vial, dissolve 1-nitropropane (1.2 mmol) in the reaction solvent (1 mL) and add the base (e.g., DIPEA, 1.2 mmol).

  • Slowly add the 1-nitropropane/base solution to the cooled catalyst/acetone mixture dropwise over 10-15 minutes.

  • Reaction and Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Visualizations

Reaction Mechanism

henry_reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation 1-Nitropropane 1-Nitropropane Nitronate_Anion Nitronate Anion 1-Nitropropane->Nitronate_Anion + Base Base Base Protonated_Base Protonated Base Alkoxide_Intermediate Alkoxide Intermediate Nitronate_Anion->Alkoxide_Intermediate + Acetone Acetone Acetone Product 2,3-Dimethyl-4-nitrobutan-2-ol Alkoxide_Intermediate->Product + Protonated_Base

Caption: The three-step mechanism of the Henry reaction for the synthesis of 2,3-dimethyl-4-nitrobutan-2-ol.

Experimental Workflow

experimental_workflow Start Catalyst_Prep Catalyst Preparation (Chiral Ligand + Metal Salt) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Add Acetone, Cool) Catalyst_Prep->Reaction_Setup Addition Slow Addition of 1-Nitropropane/Base Reaction_Setup->Addition Reaction Stir and Monitor by TLC Addition->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Analysis (NMR for d.r., Yield) Purification->Analysis End Analysis->End

Caption: A typical experimental workflow for the catalyzed diastereoselective synthesis of 2,3-dimethyl-4-nitrobutan-2-ol.

Factors Influencing Diastereoselectivity

factors_diastereoselectivity Diastereoselectivity Diastereoselectivity Catalyst Catalyst (Metal, Ligand, Organocatalyst) Catalyst->Diastereoselectivity Solvent Solvent Polarity Solvent->Diastereoselectivity Temperature Reaction Temperature Temperature->Diastereoselectivity Base Base Strength and Concentration Base->Diastereoselectivity

Caption: Key experimental factors that influence the diastereoselectivity of the Henry reaction.

References

troubleshooting low yields in (3R)-2,3-dimethyl-4-nitrobutan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol. The primary synthetic route is the asymmetric Henry (nitroaldol) reaction.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of this compound can arise from several factors, including suboptimal reaction conditions, competing side reactions, and product instability. This guide provides a systematic approach to identifying and resolving these issues.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your synthesis.

Troubleshooting_Workflow start Low Yield of this compound check_reaction 1. Verify Reaction Setup and Reagents start->check_reaction analyze_crude 2. Analyze Crude Reaction Mixture (NMR, LC-MS) check_reaction->analyze_crude incomplete_reaction Incomplete Reaction: High Starting Material analyze_crude->incomplete_reaction High starting material side_products Side Products Detected analyze_crude->side_products Byproducts present no_product No Desired Product analyze_crude->no_product No product formed optimize_conditions 3a. Optimize Reaction Conditions incomplete_reaction->optimize_conditions address_side_reactions 3b. Address Specific Side Reactions side_products->address_side_reactions check_catalyst 3c. Verify Catalyst Activity no_product->check_catalyst increase_time_temp Increase Reaction Time/Temperature optimize_conditions->increase_time_temp change_base Change Base/Solvent optimize_conditions->change_base check_reagent_quality Check Reagent Purity/Activity optimize_conditions->check_reagent_quality dehydration Dehydration Product (Nitroalkene) Observed address_side_reactions->dehydration retro_henry Retro-Henry Products (Starting Materials) Observed address_side_reactions->retro_henry cannizzaro Cannizzaro Products Observed address_side_reactions->cannizzaro recrystallize_catalyst Recrystallize/Re-prepare Catalyst check_catalyst->recrystallize_catalyst final_product Improved Yield of this compound increase_time_temp->final_product change_base->final_product check_reagent_quality->final_product lower_temp Lower Reaction Temperature dehydration->lower_temp milder_base Use Milder Base dehydration->milder_base retro_henry->lower_temp anhydrous Ensure Anhydrous Conditions retro_henry->anhydrous cannizzaro->milder_base lower_temp->final_product milder_base->final_product anhydrous->final_product recrystallize_catalyst->final_product

Caption: Troubleshooting workflow for low yields in Henry reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting materials. What should I do?

A1: Incomplete conversion is a common issue. Consider the following adjustments:

  • Reaction Time and Temperature: The Henry reaction can be slow, especially with sterically hindered substrates. Gradually increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance, as excessive heat can promote side reactions.

  • Catalyst Loading: Ensure the correct catalyst loading is used. For some systems, increasing the catalyst loading can improve conversion rates.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not deprotonate the nitroalkane effectively. Conversely, a base that is too strong can promote side reactions. Ensure the stoichiometry of the base is appropriate for the catalyst system being used.

Q2: I am observing a significant amount of a byproduct that appears to be a nitroalkene. How can I prevent this?

A2: The formation of a nitroalkene is due to the dehydration of the desired β-nitroalcohol product. This is a common side reaction, especially at elevated temperatures or with strong bases.[1][2][3]

  • Lower the Reaction Temperature: Dehydration is often promoted by heat. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of the nitroalkene byproduct.[4]

  • Use a Milder Base: Strong bases can facilitate the elimination of water. Consider using a milder, non-nucleophilic organic base.

  • Work-up Procedure: Quench the reaction under acidic conditions (e.g., with a saturated aqueous solution of NH4Cl) to neutralize the base and prevent dehydration during work-up and purification.

Q3: My product seems to be reverting to the starting materials during the reaction or work-up. What is happening?

A3: This is likely due to a retro-Henry reaction, which is the reverse of the desired reaction and is a known equilibrium process.[2][3]

  • Temperature Control: The retro-Henry reaction can be favored at higher temperatures. Maintaining a lower and consistent reaction temperature can help to minimize this.

  • pH Control During Work-up: The β-nitroalcohol product can be unstable in both strongly basic and neutral aqueous solutions. A slightly acidic work-up can help to stabilize the product.

  • Inorganic Salts: The addition of certain inorganic salts, such as KI, has been reported to inhibit the retro-nitroaldol reaction in some cases.[5]

Q4: I am using an aldehyde as a starting material and see byproducts consistent with a Cannizzaro reaction. How do I avoid this?

A4: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[2] This can be a significant side reaction when using strong bases with aldehydes that lack α-hydrogens.

  • Choice of Base: This side reaction is most prevalent with strong inorganic bases like NaOH or KOH. Switching to a non-nucleophilic organic base can often mitigate this issue.

  • Reaction Conditions: The Cannizzaro reaction is often favored at higher base concentrations and temperatures. Using the minimum effective amount of base and maintaining a lower reaction temperature can help.

Data Presentation: Influence of Reaction Parameters on Yield

The following tables summarize quantitative data from the literature on how various reaction parameters can affect the yield and selectivity of the Henry reaction, particularly with relevance to the synthesis of chiral nitroalcohols.

Table 1: Effect of Catalyst and Solvent on a Copper-Catalyzed Asymmetric Henry Reaction

EntryCatalyst SystemSolventYield (%)ee (%)
1L4-Cu(OAc)₂·H₂OEthanol>9988.2
2L4-Cu(OAc)₂·H₂OMethanol9885.4
3L4-Cu(OAc)₂·H₂OTHF8575.6
4L4-Cu(OAc)₂·H₂OToluene6653.0
5L4-CuCl₂Ethanol7565.2
6L4-Zn(OTf)₂Ethanol5525.5

Data adapted from a study on the asymmetric Henry reaction of nitromethane with 2-nitrobenzaldehyde.[6][7]

Table 2: Influence of Base and Temperature on the Selectivity of a Henry Reaction

EntryBase AdditiveTemperature (°C)Yield of Nitroalcohol (%)Yield of Nitrostyrene (%)ee (%) of Nitroalcohol
1None2578-77
2None50255525
3NaOAc2596-73
4Ag₂O70675-

Data adapted from a study on the selectivity control in a chiral copper(II) complex-catalyzed Henry reaction.[4][8]

Experimental Protocols

General Procedure for Asymmetric Henry Reaction
  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral ligand (e.g., a chiral bis(β-amino alcohol) ligand, 0.041 mmol, 20 mol%).

    • Add a copper(II) salt (e.g., Cu(OAc)₂·H₂O, 0.04 mmol, 20 mol%).[6]

    • Add the desired anhydrous solvent (e.g., ethanol, 2 mL).

    • Stir the mixture at room temperature for 1-2 hours until a homogeneous solution of the catalyst complex is formed.[6]

  • Henry Reaction:

    • To the solution of the catalyst complex, add the aldehyde (e.g., 2-methylpropanal, a precursor to the desired substrate, 0.20 mmol, 1.0 equiv.).

    • Add the nitroalkane (e.g., 2-nitropropane, a precursor to the desired substrate, 0.40 mmol, 2.0 equiv.).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the required time (typically 24-48 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure β-nitroalcohol.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the general catalytic cycle for a copper-catalyzed asymmetric Henry reaction.

Henry_Reaction_Cycle catalyst Chiral Cu(II) Catalyst complex Cu-Nitronate-Aldehyde Complex (Stereodetermining Step) catalyst->complex Coordination nitroalkane Nitroalkane nitronate Nitronate Anion nitroalkane->nitronate Deprotonation base Base base->nitronate nitronate->complex aldehyde Aldehyde/Ketone aldehyde->complex alkoxide Cu-Alkoxide Intermediate complex->alkoxide C-C Bond Formation alkoxide->catalyst Catalyst Regeneration product β-Nitroalcohol Product alkoxide->product Protonation proton_source Proton Source (e.g., conjugate acid of base) proton_source->product

Caption: Catalytic cycle of the asymmetric Henry reaction.

References

identification and characterization of side products in the synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol. The focus is on the identification and characterization of potential side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic route is the asymmetric Henry (nitroaldol) reaction between 2-nitropropane and acetone, utilizing a chiral catalyst to control the stereochemistry.[1][2] An alternative, though less commonly described method, is the direct nitration of 2,3-dimethylbutan-2-ol.[3]

Q2: What are the expected major side products in the asymmetric Henry reaction synthesis of this compound?

A2: The most prevalent side products include:

  • Dehydration product: 2,3-dimethyl-4-nitrobut-3-ene, formed by the elimination of water from the desired nitroalcohol.[4]

  • Diastereomers: The (3S)-diastereomer of 2,3-dimethyl-4-nitrobutan-2-ol may form if the chiral catalyst is not perfectly selective.

  • Retro-Henry products: The reaction is reversible, which can lead to the presence of starting materials (2-nitropropane and acetone) in the final product mixture.[4]

  • Self-condensation of acetone (Aldol addition): Acetone can react with itself in the presence of a base to form diacetone alcohol (4-hydroxy-4-methylpentan-2-one).

Q3: What analytical techniques are recommended for identifying and quantifying the main product and its side products?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from its diastereomers and other non-volatile impurities. Chiral HPLC columns are necessary to resolve enantiomers and diastereomers.

  • Gas Chromatography (GC): Useful for analyzing volatile components like residual acetone and potentially the dehydration product.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information crucial for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the definitive identification of the main product and its side products.

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the products, such as hydroxyl (-OH) and nitro (-NO₂) groups.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the asymmetric Henry reaction.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Reaction equilibrium favoring starting materials (Retro-Henry reaction).[4] - Suboptimal reaction temperature or time. - Inactive or insufficient catalyst.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Use a slight excess of one of the reactants (typically the less expensive one). - Optimize the reaction temperature; lower temperatures often favor the forward reaction. - Ensure the catalyst is active and used in the correct stoichiometric amount.
High Levels of Dehydration Side Product - High reaction temperature. - Prolonged reaction time. - Presence of a strong acid or base during workup.- Lower the reaction temperature.[5] - Reduce the reaction time once the formation of the desired product has plateaued. - Use a mild acidic workup (e.g., saturated aqueous NH₄Cl) to neutralize the basic catalyst.
Poor Diastereoselectivity - Inappropriate chiral catalyst or ligand. - Incorrect catalyst loading. - Presence of impurities that may interfere with the catalyst.- Screen different chiral catalysts and ligands known for asymmetric Henry reactions of ketones.[6] - Optimize the catalyst loading. - Ensure all reagents and solvents are pure and dry.
Presence of Unreacted Starting Materials - Insufficient reaction time. - Catalyst deactivation. - Reversibility of the reaction (Retro-Henry).[4]- Increase the reaction time and monitor by TLC/HPLC. - Add a fresh portion of the catalyst. - Consider using a catalyst system known to drive the equilibrium towards the product side.
Formation of Acetone Self-Condensation Product - Use of a strong, non-selective base. - High concentration of acetone.- Employ a milder, more selective catalyst. - Add the nitroalkane to the reaction mixture before the base/catalyst. - Use a solvent to control the concentration of acetone.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Henry Reaction

  • To a stirred solution of the chiral catalyst (e.g., a copper-bisoxazoline complex) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) at the desired temperature (typically between -20 °C and room temperature), add 2-nitropropane.

  • Slowly add acetone to the reaction mixture.

  • Stir the reaction mixture for the specified time, monitoring its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Diastereomer and Impurity Analysis

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

This method should be optimized for the specific reaction mixture to achieve baseline separation of the desired (3R)-product, its (3S)-diastereomer, and any major impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting start 1. Reaction Setup reaction 2. Asymmetric Henry Reaction (2-Nitropropane + Acetone + Chiral Catalyst) start->reaction workup 3. Quenching and Extraction reaction->workup low_yield Low Yield? reaction->low_yield poor_selectivity Poor Selectivity? reaction->poor_selectivity purification 4. Column Chromatography workup->purification impurities Impurities Present? workup->impurities end_product This compound purification->end_product hplc HPLC Analysis (Diastereomeric Purity) purification->hplc gcms GC-MS Analysis (Volatile Impurities) purification->gcms nmr NMR Spectroscopy (Structural Confirmation) end_product->nmr node_ly1 Optimize Temperature/Time low_yield->node_ly1 node_ly2 Check Catalyst Activity low_yield->node_ly2 node_ps1 Screen Catalysts poor_selectivity->node_ps1 node_ps2 Optimize Catalyst Loading poor_selectivity->node_ps2 node_i1 Modify Workup impurities->node_i1 node_i2 Adjust Purification impurities->node_i2

Caption: Experimental workflow for the synthesis and analysis of this compound.

side_product_pathways cluster_main_reaction Main Reaction cluster_side_reactions Side Reactions reactants 2-Nitropropane + Acetone main_product This compound reactants->main_product Chiral Catalyst diastereomer (3S)-Diastereomer reactants->diastereomer Imperfect Stereocontrol aldol Acetone Self-Condensation (Diacetone Alcohol) reactants->aldol Base Catalyst dehydration Dehydration Product (2,3-dimethyl-4-nitrobut-3-ene) main_product->dehydration - H₂O retro Retro-Henry (Starting Materials) main_product->retro Reversible Reaction

Caption: Potential reaction pathways leading to the desired product and common side products.

References

overcoming challenges in the purification of (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (3R)-2,3-dimethyl-4-nitrobutan-2-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, a chiral nitro alcohol typically synthesized via a Henry (nitroaldol) reaction.

Problem Potential Cause Recommended Solution
Yellow/Brown Coloration of Crude or Purified Product Dehydration of the nitro alcohol to the corresponding nitroalkene, which is often a colored impurity.[1]- During column chromatography on silica gel, add 0.1-1% triethylamine (TEA) to the eluent to neutralize acidic sites and minimize dehydration.[1][2] - Consider using reversed-phase chromatography (C18) as an alternative to silica gel.[1] - For minor color impurity, attempt recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Low Recovery After Column Chromatography - Dehydration on Silica: The acidic nature of silica gel can promote the elimination of water from the nitro alcohol.[1][3] - Retro-Henry Reaction: The product may be reverting to its starting materials (aldehyde and nitroalkane) on the column, especially under neutral or basic conditions.[4]- Deactivate the silica gel by flushing the column with the eluent containing triethylamine before loading the sample.[5] - Use a less acidic stationary phase like alumina (basic or neutral).[5] - Maintain a slightly acidic pH (around 5) in the mobile phase for reversed-phase chromatography to improve stability.[4]
Difficulty with Recrystallization The crude product is an oil or an impure solid that fails to crystallize effectively.[1]- Attempt to purify a small amount of the crude material by flash chromatography to obtain a seed crystal. - Experiment with a variety of solvent systems, such as mixtures of polar and non-polar solvents (e.g., ethyl acetate/hexane, dichloromethane/pentane). - If the product is an oil, try dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent dropwise until turbidity is observed, followed by cooling.
Co-elution of Diastereomers The diastereomers of the product have very similar polarities, leading to poor separation on the column.- Optimize the solvent system for column chromatography by testing different polarity gradients. - Consider using a high-performance liquid chromatography (HPLC) system with a chiral stationary phase for analytical or preparative separation.[6]
Product Degradation During Solvent Removal (Evaporation) The nitro alcohol may be sensitive to heat, leading to decomposition.- Use a rotary evaporator at a low temperature and reduced pressure. - For very sensitive compounds, consider lyophilization if the compound is dissolved in a suitable solvent like water or tert-butanol.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a colored spot that appears over time after spotting my nitroaldol product. What is happening?

A1: This is a common indication of on-plate decomposition, likely dehydration of your nitro alcohol to a colored nitrostyrene-type impurity due to the acidic nature of the silica gel on the TLC plate.[1] While this can be alarming, it might only represent a minor fraction of your product dehydrating.[1]

Q2: Can I use normal phase (silica gel) chromatography for my nitro alcohol, or is it too risky?

A2: While there is a risk of dehydration, you can take precautions.[1][3] Using an eluent containing a small amount of a base like triethylamine (0.1-1%) can neutralize the acidic silanol groups on the silica surface, significantly reducing the extent of dehydration.[2][5] Alternatively, a rapid purification using a "plug" of silica may be sufficient to remove major impurities without significant product loss.

Q3: What is the role of pH in the stability of this compound during purification?

A3: The pH is critical for the stability of β-nitro alcohols.[7][8] Neutral to basic conditions can promote a retro-Henry reaction, leading to the decomposition of the product back to its aldehyde and nitroalkane precursors.[4] Slightly acidic conditions (pH ~5) are generally found to stabilize β-nitro alcohols.[4]

Q4: I am considering reversed-phase HPLC. What should I keep in mind?

A4: Reversed-phase chromatography is an excellent alternative to normal phase for preventing dehydration.[1] The pH of your mobile phase will be a key parameter to optimize for retention and selectivity.[9] For ionizable compounds, buffering the mobile phase to a pH at least one unit away from the pKa of the analyte is recommended for reproducible results.[9] Adding a modifier like triethylamine can also improve peak shape by masking residual silanol groups on the C18 stationary phase.[10]

Q5: How can I assess the purity and enantiomeric excess of my final product?

A5: Purity can be assessed using standard techniques like ¹H and ¹³C NMR spectroscopy and mass spectrometry. To determine the enantiomeric excess, chiral HPLC is the method of choice.[6] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific properties of this compound.

Protocol 1: Flash Column Chromatography on Silica Gel with Triethylamine
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Equilibration: Equilibrate the packed column by flushing with at least 2-3 column volumes of the initial eluent containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.

  • Elution: Begin elution with the initial solvent system (e.g., 95:5 hexane/ethyl acetate + 0.5% TEA) and gradually increase the polarity (e.g., to 80:20 hexane/ethyl acetate + 0.5% TEA) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Reversed-Phase Flash Column Chromatography (C18)
  • Column Packing and Equilibration: Pack the C18 column according to the manufacturer's instructions. Equilibrate the column with the initial mobile phase (e.g., 90:10 water/acetonitrile, buffered to pH 5 with acetic acid).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent like methanol or acetonitrile.

  • Sample Loading: Inject or carefully load the sample onto the column.

  • Elution: Elute with a gradient of increasing organic solvent (e.g., increasing the acetonitrile concentration from 10% to 50%).

  • Fraction Collection and Analysis: Collect and analyze fractions using an appropriate method (e.g., UV detection if applicable, or TLC after solvent evaporation).

  • Product Isolation: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. The product may then be extracted from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (this compound) Purification Purification Method Crude->Purification Chromatography Column Chromatography Purification->Chromatography Primary Method Recrystallization Recrystallization Purification->Recrystallization Alternative/Final Step Analysis Purity & Identity Check Chromatography->Analysis Recrystallization->Analysis NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS Chiral_HPLC Chiral HPLC Analysis->Chiral_HPLC Pure_Product Pure Product Analysis->Pure_Product Troubleshooting_Logic Impure_Product Impure Product (e.g., colored, oily) Dehydration Dehydration to Nitroalkene? Impure_Product->Dehydration Retro_Henry Retro-Henry Reaction? Dehydration->Retro_Henry No Use_TEA Use TEA in Silica Chromatography or Switch to Reversed-Phase Dehydration->Use_TEA Yes Adjust_pH Adjust pH to ~5 (for Reversed-Phase) Retro_Henry->Adjust_pH Yes Other_Impurity Consider Other Impurities (e.g., starting materials, diastereomers) Retro_Henry->Other_Impurity No Optimize_Chromatography Optimize Chromatography Conditions Use_TEA->Optimize_Chromatography Adjust_pH->Optimize_Chromatography Other_Impurity->Optimize_Chromatography

References

assessing the stability of (3R)-2,3-dimethyl-4-nitrobutan-2-ol under various reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of (3R)-2,3-dimethyl-4-nitrobutan-2-ol under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, this compound, a tertiary nitroalkane and a tertiary alcohol, is expected to exhibit relative stability under certain conditions. Tertiary nitroalkanes are generally resistant to hydrolysis due to the absence of an alpha-hydrogen atom.[1][2][3] Similarly, tertiary alcohols are resistant to oxidation under standard conditions as this would require the cleavage of a carbon-carbon bond.[4][5] However, degradation can be anticipated under more strenuous conditions such as high temperatures or strong acidic conditions, which could lead to dehydration or other rearrangements.

Q2: How does the stereochemistry at the C3 position influence the stability of the molecule?

A2: The (R) configuration at the C3 stereocenter is a key structural feature of the molecule. While it may not directly influence the inherent reactivity of the nitro and hydroxyl functional groups, it can affect the degradation product profile. Chiral molecules can undergo stereospecific degradation pathways, potentially leading to the formation of diastereomeric or enantiomeric degradation products. It is crucial to employ chiral analytical methods to resolve and quantify these stereoisomers during stability studies.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Protection from light is crucial to prevent potential photolytic degradation.[6][7][8] The container should be well-sealed to prevent exposure to moisture and atmospheric oxygen, which could contribute to hydrolytic and oxidative degradation, respectively, especially over extended periods or in the presence of impurities.

Troubleshooting Guides

Issue 1: Unexpected Degradation Under Mild Acidic Conditions

Symptoms:

  • Appearance of new peaks in the chromatogram.

  • A decrease in the peak area of the parent compound.

  • Change in the physical appearance of the sample (e.g., color change).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Catalytic Impurities Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents to minimize trace metal or other catalytic impurities.
Unexpected Rearrangement Tertiary alcohols can undergo acid-catalyzed dehydration.[9][10][11] The resulting alkene could be a potential degradation product. Characterize the new peaks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure.
Incorrect pH Measurement Calibrate the pH meter before use with certified buffers. For non-aqueous or mixed solvent systems, consider using specialized electrodes and procedures for accurate pH measurement.
Issue 2: Inconsistent Results in Thermal Stability Studies

Symptoms:

  • Variable onset temperatures for exothermic events in Differential Scanning Calorimetry (DSC).

  • Inconsistent degradation product profiles at the same temperature.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Variable Heating Rates Ensure a consistent and well-controlled heating rate is used in all DSC experiments. Different heating rates can affect the observed onset temperature of decomposition.[12][13]
Sample Heterogeneity Ensure the sample is homogeneous before analysis. If the compound is a solid, consider appropriate grinding and mixing procedures.
Atmosphere in the DSC Cell The presence of oxygen can lead to thermo-oxidative degradation, which may differ from thermal degradation in an inert atmosphere. Conduct experiments under a controlled nitrogen or argon atmosphere to assess thermal stability in the absence of oxygen.

Summary of Stability Data

The following table summarizes the expected stability of this compound under various stress conditions based on the general behavior of tertiary nitroalkanes and tertiary alcohols. Note: This is a predictive summary, and experimental verification is essential.

Condition Stress Agent Expected Stability Potential Degradation Products
Acidic 0.1 M HClLikely stable at room temperature. Potential for slow dehydration at elevated temperatures.2,3-dimethyl-4-nitro-1-butene
Basic 0.1 M NaOHExpected to be stable.No significant degradation expected.
Oxidative 3% H₂O₂Expected to be stable.No significant degradation expected.
Thermal 80°CModerate stability. Decomposition may occur over extended periods.Dehydration and rearrangement products.
Photolytic ICH Q1B conditionsPotential for degradation.Photoreduction or rearrangement products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to identify potential degradation products and develop a stability-indicating analytical method.[14][15][16]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][8][17] A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Characterize any significant degradation products using LC-MS/MS and NMR.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidative Stress (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms_nmr LC-MS/MS & NMR Characterization hplc->ms_nmr Identify Degradants logical_relationship cluster_properties Chemical Properties cluster_stability Expected Stability compound This compound tertiary_nitro Tertiary Nitroalkane compound->tertiary_nitro tertiary_alcohol Tertiary Alcohol compound->tertiary_alcohol thermal_sensitivity Potential Thermal Sensitivity compound->thermal_sensitivity photo_sensitivity Potential Photolytic Sensitivity compound->photo_sensitivity hydrolysis_resistance Resistant to Hydrolysis tertiary_nitro->hydrolysis_resistance oxidation_resistance Resistant to Oxidation tertiary_alcohol->oxidation_resistance

References

strategies to prevent racemization during the synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing racemization during the synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol. The primary synthetic route considered is the asymmetric Henry (nitroaldol) reaction between 2-nitropropane and acetone.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization during the synthesis of this compound?

A1: The most common cause of racemization is the reversibility of the Henry reaction, known as the retro-Henry reaction.[1][2] The product, a β-nitro alcohol, possesses an acidic proton on the carbon atom bearing the nitro group (the α-carbon). In the presence of a base, this proton can be abstracted to form a planar nitronate anion intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers and thus, racemization.[3] This process can occur both during the reaction and during workup or purification if appropriate conditions are not maintained.

Q2: How can I minimize the retro-Henry reaction during the synthesis?

A2: To minimize the retro-Henry reaction, it is crucial to carefully select the reaction conditions. Key strategies include:

  • Choice of Base: Use of a weak base or a bifunctional catalyst that can deprotonate the nitroalkane while coordinating to the ketone can favor the forward reaction. Strong bases can promote the retro-Henry reaction.

  • Temperature Control: Lower reaction temperatures generally suppress the retro-Henry reaction and can improve enantioselectivity.

  • Catalyst Selection: Chiral catalysts, such as copper-diamine complexes or certain organocatalysts, are designed to create a chiral environment that favors the formation of one enantiomer and can also influence the stability of the product.[1][4]

Q3: My product shows good enantiomeric excess (ee) immediately after the reaction, but it decreases after purification. What could be the cause?

A3: A decrease in enantiomeric excess after purification is a strong indication of racemization occurring during the workup or chromatography steps. Standard silica gel is slightly acidic and can catalyze the retro-Henry reaction, leading to racemization on the column.[5][6] Additionally, prolonged exposure to even mild bases or acids during extraction and washing steps can cause epimerization.

Q4: What purification methods are recommended to prevent racemization of β-nitro alcohols?

A4: To prevent racemization during purification, consider the following:

  • Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. This is done by preparing a slurry of silica gel in a solvent system containing 1-3% triethylamine, packing the column, and then flushing with the mobile phase.[5][7]

  • Alternative Stationary Phases: If the compound is particularly sensitive, consider using a less acidic stationary phase like neutral alumina.[6]

  • Rapid Purification: Minimize the time the product spends on the column.

  • Non-chromatographic methods: If possible, purification by crystallization may be a better alternative to chromatography as it can sometimes avoid the issue of racemization on a stationary phase.

Q5: Can the choice of solvent affect the stereochemical outcome?

A5: Yes, the solvent can influence both the rate and the stereoselectivity of the Henry reaction. The solvent can affect the solubility of the catalyst and reactants, the stability of the transition state, and the aggregation of the catalyst. It is important to use the solvent system that has been optimized for the specific chiral catalyst being employed.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no enantioselectivity 1. Inactive or inappropriate chiral catalyst/ligand. 2. Racemization is occurring as fast as the product is formed. 3. Incorrect reaction temperature.1. Verify the quality and enantiomeric purity of the catalyst and ligand. Consider screening different catalysts (e.g., Cu-Box, Cu-diamine, organocatalysts). 2. Lower the reaction temperature. Use a weaker base or a bifunctional catalyst. 3. Optimize the reaction temperature; lower temperatures often favor higher enantioselectivity.
Racemization observed during workup/purification 1. Acidic conditions during aqueous workup. 2. Use of standard (acidic) silica gel for chromatography. 3. Prolonged exposure to basic conditions during extraction.1. Perform aqueous workup with cooled, neutral, or slightly basic (e.g., saturated NaHCO₃) solutions and minimize contact time. 2. Use silica gel deactivated with triethylamine or switch to neutral alumina.[5][6] 3. Minimize the duration of any basic washes.
Low yield of the tertiary alcohol 1. The Henry reaction with ketones is often slower than with aldehydes. 2. The retro-Henry reaction is significant. 3. Dehydration of the product to a nitroalkene.1. Increase the reaction time or consider a more active catalyst. 2. Lower the reaction temperature and use a less coordinating solvent. 3. Avoid high temperatures and strongly acidic or basic conditions during the reaction and workup.
Formation of side products 1. Self-condensation of acetone. 2. Dehydration of the desired product.1. Use a controlled addition of the base or a catalyst that favors the Henry reaction over aldol condensation. 2. Ensure mild workup conditions and avoid overheating.

Data Presentation

Table 1: Representative Enantioselective Henry Reactions of Ketones with Nitroalkanes

Catalyst/LigandKetoneNitroalkaneBaseSolventTemp (°C)Yield (%)ee (%)Reference
Cu(OAc)₂ / Chiral DiamineAromatic/Aliphatic AldehydesNitromethaneDIPEAi-PrOHRTup to 97up to 76[8]
Cinchona Alkaloidα-KetoestersNitromethane-Toluene-5075-9880-97[9]
N,N'-Dioxide-Cu(I)α-KetoestersNitromethane-CH₂Cl₂-20up to 99up to 99[10]
La(OTf)₃ / Chiral LigandTrifluoromethyl KetonesNitromethane-THF-40up to 93up to 98[11]

Experimental Protocols

Representative Protocol for Asymmetric Henry Reaction

This protocol is a general guideline adapted from procedures for the asymmetric Henry reaction of ketones.[8][9][10] Optimization will be required for the specific synthesis of this compound.

  • Catalyst Preparation (in situ):

    • To a flame-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral ligand (e.g., a chiral diamine or N,N'-dioxide, 5-10 mol%).

    • Add the metal salt (e.g., Cu(OAc)₂, 5-10 mol%) and the appropriate solvent (e.g., THF, CH₂Cl₂, or i-PrOH).

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Henry Reaction:

    • Cool the catalyst solution to the desired temperature (e.g., 0 °C, -20 °C, or -40 °C).

    • Add acetone (1.5-2.0 equivalents) to the reaction mixture.

    • Slowly add 2-nitropropane (1.0 equivalent) over a period of 10-15 minutes.

    • If required by the specific catalytic system, add a weak base (e.g., DIPEA, 5-10 mol%).

    • Stir the reaction at the set temperature and monitor its progress by TLC.

  • Workup:

    • Once the reaction is complete, quench it by adding a cooled saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification (with racemization prevention):

    • Prepare a silica gel column deactivated with triethylamine. To do this, flush the packed column with 1-2 column volumes of the eluent containing 1-2% triethylamine, followed by 1-2 column volumes of the eluent without triethylamine.[7]

    • Purify the crude product by flash column chromatography using the deactivated silica gel.

    • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

Troubleshooting Workflow for Racemization

troubleshooting_racemization start Low ee% or Racemization Observed check_reaction Analyze Crude Reaction Mixture by Chiral HPLC start->check_reaction low_ee_crude Low ee% in Crude check_reaction->low_ee_crude Low ee% high_ee_crude High ee% in Crude check_reaction->high_ee_crude High ee% check_purification Analyze Purified Product by Chiral HPLC low_ee_purified Low ee% after Purification check_purification->low_ee_purified optimize_reaction Optimize Reaction Conditions: - Catalyst/Ligand - Temperature - Base - Solvent low_ee_crude->optimize_reaction high_ee_crude->check_purification optimize_purification Optimize Purification: - Use TEA-treated silica - Use neutral alumina - Minimize purification time low_ee_purified->optimize_purification success Achieved High ee% optimize_reaction->success optimize_purification->success

Caption: Troubleshooting workflow for addressing racemization issues.

General Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis catalyst_prep 1. In situ Catalyst Preparation reaction 2. Asymmetric Henry Reaction catalyst_prep->reaction Add Acetone & 2-Nitropropane workup 3. Aqueous Workup reaction->workup Quench purify 4. Column Chromatography (TEA-treated silica) workup->purify Crude Product analysis 5. Chiral HPLC Analysis purify->analysis Purified Product

Caption: General workflow for the synthesis and purification.

References

Technical Support Center: Optimizing Catalyst Selection for the Enantioselective Synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol via the asymmetric Henry (nitroaldol) reaction. This document provides troubleshooting advice, frequently asked questions (FAQs), comparative data on catalytic systems, and detailed experimental protocols to address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Unfavorable reaction conditions (temperature, solvent). 3. Poor quality of reagents (2-nitropropane, acetone). 4. Presence of water or other inhibitors. 5. Reversibility of the Henry reaction.[1]1. Ensure the catalyst is properly prepared and handled under inert conditions if necessary. Consider in-situ generation of the active catalyst.[2] 2. Screen a range of temperatures and solvents. Lower temperatures often improve selectivity but may decrease the reaction rate.[3] 3. Purify reagents before use. Acetone should be dry, and 2-nitropropane should be free of acidic impurities. 4. Dry all glassware and use anhydrous solvents. The use of molecular sieves can be beneficial. 5. Drive the reaction forward by removing byproducts or using an excess of one reagent.
Low Enantioselectivity (ee%) 1. Suboptimal catalyst or ligand. 2. Incorrect catalyst loading. 3. Reaction temperature is too high. 4. Inappropriate solvent. 5. Background uncatalyzed reaction.1. Screen a variety of chiral ligands and metal precursors. Copper-based catalysts with chiral bis(oxazoline) or salen-type ligands are common starting points.[4][5] 2. Optimize the catalyst loading; higher loading does not always lead to better selectivity. 3. Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[6] 4. The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2). 5. Use a well-defined catalyst and conditions that minimize the non-asymmetric background reaction.
Low Diastereoselectivity (d.r.) 1. Steric and electronic properties of the catalyst and substrates. 2. Reaction conditions favoring one diastereomer over another.1. The choice of ligand can influence the transition state geometry. Some catalysts show a strong preference for producing either syn or anti products.[3][6] 2. Systematically vary the temperature, solvent, and additives to find conditions that favor the desired diastereomer.
Catalyst Deactivation 1. Presence of impurities in the reaction mixture. 2. Decomposition of the catalyst over time or at elevated temperatures. 3. Product inhibition.1. Ensure all reagents and solvents are of high purity. 2. Determine the catalyst's stability under the reaction conditions. If necessary, add the catalyst in portions. 3. If the product binds strongly to the catalyst, consider running the reaction at a lower conversion or using a continuous flow setup.
Formation of Side Products 1. Dehydration of the nitroalkanol product to form a nitroalkene.[5] 2. Cannizzaro reaction or self-condensation of the ketone.[7]1. Use mild reaction conditions and a careful work-up procedure. The use of a slightly acidic quench can help to prevent elimination. 2. This is more common with aldehydes but can occur with ketones under strongly basic conditions. Ensure the catalytic system is not overly basic.

Frequently Asked Questions (FAQs)

Q1: Which class of catalysts is most effective for the asymmetric Henry reaction between a ketone and a secondary nitroalkane?

A1: While the Henry reaction is well-established for aldehydes, its application to ketones, especially for creating quaternary stereocenters, is more challenging. Copper(II) complexes with chiral ligands such as bis(oxazolines) (Box) and salen-type ligands have shown promise.[4] Organocatalysts, particularly those based on chiral amines or thioureas, are also a viable option to explore.[6]

Q2: How critical is the choice of solvent for this reaction?

A2: The solvent plays a crucial role in catalyst solubility, stability, and the stereochemical outcome of the reaction. A systematic screening of solvents with varying polarities and coordinating abilities is highly recommended. Common solvents for asymmetric Henry reactions include THF, CH2Cl2, toluene, and MTBE.

Q3: What is a typical catalyst loading for this type of reaction?

A3: Catalyst loading can range from 1 to 10 mol%. It is advisable to start with a higher loading (e.g., 10 mol%) to establish the feasibility of the reaction and then optimize by reducing the catalyst amount.[6]

Q4: At what temperature should I run the reaction?

A4: Temperature is a critical parameter for controlling enantioselectivity. Lower temperatures generally lead to higher enantiomeric excess but may require longer reaction times. A good starting point is room temperature, followed by optimization at lower temperatures such as 0 °C, -20 °C, or even sub-zero temperatures.[6]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. For quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase is necessary to determine the conversion, yield, and enantiomeric excess.

Data Presentation: Catalyst Performance in Analogous Asymmetric Henry Reactions

The following tables summarize data from the literature for copper-catalyzed asymmetric Henry reactions. Note that these examples primarily involve aldehydes, but the catalyst systems serve as a strong starting point for optimization with ketone substrates.

Table 1: Performance of a Copper(I)-Tetrahydrosalen Catalyst with Various Aldehydes [3]

EntryAldehydeNitroalkaneYield (%)ee (%)
1BenzaldehydeNitromethane9592
24-NitrobenzaldehydeNitromethane9894
32-NaphthaldehydeNitromethane9491
4CyclohexanecarboxaldehydeNitromethane8595

Table 2: Performance of a Copper(II) Acetate-Bis(oxazoline) Catalyst [4]

EntryAldehydeNitroalkaneYield (%)ee (%)
1BenzaldehydeNitromethane9495
23-PhenylpropanalNitromethane8993
3IsovaleraldehydeNitromethane8592

Experimental Protocols

General Protocol for Catalyst Screening in the Asymmetric Henry Reaction:

This protocol is a general guideline and should be optimized for the specific synthesis of this compound.

  • Catalyst Preparation:

    • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., a bis(oxazoline) derivative, 0.022 mmol).

    • Add the metal salt (e.g., Cu(OAc)₂, 0.020 mmol) and a dry, degassed solvent (e.g., CH₂Cl₂, 1.0 mL).

    • Stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Henry Reaction:

    • Cool the catalyst solution to the desired temperature (e.g., 0 °C).

    • Add acetone (0.40 mmol) to the solution.

    • Slowly add 2-nitropropane (0.20 mmol) to the reaction mixture.

    • Stir the reaction at the set temperature and monitor its progress by TLC or GC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Henry Reaction cluster_analysis Work-up and Analysis prep_start Start: Flame-dried Schlenk Tube add_ligand Add Chiral Ligand prep_start->add_ligand add_metal Add Metal Salt (e.g., Cu(OAc)₂) add_ligand->add_metal add_solvent Add Anhydrous Solvent add_metal->add_solvent stir Stir (1-2h) for Complex Formation add_solvent->stir cool Cool Catalyst Solution stir->cool Proceed to Reaction add_ketone Add Acetone cool->add_ketone add_nitroalkane Add 2-Nitropropane add_ketone->add_nitroalkane react Stir at Set Temperature add_nitroalkane->react quench Quench Reaction (NH₄Cl) react->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify analyze Analyze Yield and ee% (HPLC/GC) purify->analyze

Caption: Experimental workflow for catalyst screening and optimization.

Troubleshooting_Tree start Low Enantioselectivity? temp Is Temperature Optimized? start->temp Yes solvent Is Solvent Screened? temp->solvent Yes sol_low_temp Action: Lower Reaction Temperature (e.g., 0°C, -20°C) temp->sol_low_temp No catalyst Is Catalyst System Optimal? solvent->catalyst Yes sol_screen_solvent Action: Screen Diverse Solvents (e.g., THF, Toluene, CH₂Cl₂) solvent->sol_screen_solvent No sol_screen_catalyst Action: Screen Different Ligands/Metals (e.g., Box, Salen) catalyst->sol_screen_catalyst No end_bad Consult Further Literature catalyst->end_bad Yes end_good Problem Solved sol_low_temp->end_good sol_screen_solvent->end_good sol_screen_catalyst->end_good

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Technical Support Center: Efficient Catalyst Removal from (3R)-2,3-dimethyl-4-nitrobutan-2-ol Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the efficient removal of catalysts from the reaction mixture of (3R)-2,3-dimethyl-4-nitrobutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the asymmetric Henry (nitroaldol) reaction to synthesize this compound?

A1: The synthesis of chiral β-nitro alcohols like this compound typically employs two main classes of catalysts:

  • Chiral Metal Complexes: Copper(II) complexes with chiral ligands (e.g., Schiff bases, bis(oxazolines)) are frequently used.

  • Organocatalysts: Chiral organic molecules, most notably Cinchona alkaloids and their derivatives (e.g., quinine, quinidine), are widely employed.

Q2: How can I remove a copper-based catalyst from my reaction mixture?

A2: Several methods are effective for the removal of copper catalysts. The choice of method may depend on the specific ligand used and the properties of your product. Common techniques include:

  • Aqueous Washes: Washing the organic reaction mixture with an aqueous solution of a chelating agent is a standard approach.

  • Filtration: Passing the reaction mixture through a plug of an appropriate adsorbent can also remove the catalyst.

Q3: What are the best practices for removing a Cinchona alkaloid-based organocatalyst?

A3: Cinchona alkaloids are basic compounds, which allows for their straightforward removal using an acid-base extraction technique. This involves washing the organic reaction mixture with a dilute aqueous acid solution to protonate the alkaloid, rendering it water-soluble and thus extracting it from the organic phase.

Q4: My β-nitro alcohol product seems to be degrading during purification. What could be the cause and how can I prevent it?

A4: β-nitro alcohols can be sensitive to certain conditions and may undergo dehydration to form nitroalkenes, especially on acidic stationary phases like silica gel.[1] To mitigate this, you can "base-wash" your silica gel column by pre-eluting with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[1] Alternatively, using a different stationary phase such as alumina or florisil, or opting for purification by recrystallization, can prevent dehydration.[2]

Troubleshooting Guides

Issue 1: Residual Copper Catalyst in the Final Product

Symptoms:

  • The final product has a faint blue or green tint.

  • Instrumental analysis (e.g., NMR, Mass Spectrometry) indicates the presence of the copper-ligand complex.

  • The residual copper interferes with subsequent reaction steps.

Possible Causes:

  • Inefficient chelation and extraction during aqueous work-up.

  • The copper complex has some solubility in the organic solvent.

  • Insufficient washing of the organic layer.

Solutions:

SolutionDescriptionProsCons
Aqueous EDTA Wash Wash the organic layer with a 0.01 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).[3][4]Highly effective chelator for many copper complexes.May require multiple washes for complete removal.
Aqueous Ammonia Wash Wash the organic layer with a dilute aqueous ammonia solution. The formation of a blue copper-ammonia complex in the aqueous layer indicates successful extraction.[5]Very effective, and the color change provides a visual cue for removal. One report indicates residual copper content below 50 ppm after two washes.[5]The basicity of ammonia may not be suitable for all products.
Aqueous Ammonium Chloride Wash Wash the organic layer with a saturated aqueous solution of ammonium chloride.[5]A milder alternative to aqueous ammonia.The solution is slightly acidic, which could be detrimental to acid-sensitive products.[5]
Filtration through a Silica or Alumina Plug After an initial aqueous wash, pass the organic solution through a short plug of silica gel or alumina.[5]Can effectively remove finely dispersed catalyst residues.Potential for product dehydration on silica gel (see FAQ Q4).
Celite Filtration Filter the reaction mixture through a pad of Celite.[5]Good for removing solid or precipitated catalyst.May not be effective for soluble catalyst complexes.
Issue 2: Residual Organocatalyst (Cinchona Alkaloid) in the Final Product

Symptoms:

  • The final product shows impurities corresponding to the catalyst in analytical data (e.g., HPLC, NMR).

  • Difficulty in achieving high enantiomeric purity of the final product.

Possible Causes:

  • Incomplete protonation of the alkaloid during the acid wash.

  • Insufficient phase separation during extraction.

  • Use of an inappropriate acid or concentration.

Solutions:

SolutionDescriptionProsCons
Acid-Base Extraction Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to extract the basic alkaloid into the aqueous phase. Neutralize the organic layer with a mild base wash (e.g., saturated NaHCO₃) and then wash with brine.Highly effective and generally applicable for basic catalysts.The product must be stable to both acidic and basic conditions.
Silica Gel Chromatography Cinchona alkaloids and their derivatives can often be separated from the product by standard silica gel chromatography.Can provide high purity of the final product.Potential for product dehydration on silica gel (see FAQ Q4).

Experimental Protocols

Protocol 1: Removal of a Copper-Based Catalyst via Aqueous EDTA Wash
  • Quenching: Quench the reaction mixture as required by your specific protocol.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • EDTA Wash: Transfer the organic solution to a separatory funnel and wash with a 0.01 M aqueous solution of EDTA. Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the EDTA wash one to two more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Removal of a Cinchona Alkaloid-Based Catalyst via Acid-Base Extraction
  • Quenching and Dilution: Quench the reaction and dilute with a suitable organic solvent.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M aqueous HCl. Extract the aqueous layer and set it aside. Repeat the acid wash one more time.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Catalyst Recovery (Optional): The acidic aqueous extracts containing the protonated alkaloid can be combined, basified with a strong base (e.g., NaOH), and then extracted with an organic solvent to recover the catalyst.

Visualizing Workflows

Below are diagrams illustrating the logical steps for the removal of different types of catalysts.

Catalyst_Removal_Workflow cluster_copper Copper Catalyst Removal start_cu Reaction Mixture (Copper Catalyst) dilute_cu Dilute with Organic Solvent start_cu->dilute_cu wash_cu Aqueous Wash (EDTA or Ammonia) dilute_cu->wash_cu separate_cu Separate Layers wash_cu->separate_cu dry_cu Dry Organic Layer separate_cu->dry_cu concentrate_cu Concentrate dry_cu->concentrate_cu product_cu Purified Product concentrate_cu->product_cu

Caption: Workflow for Copper Catalyst Removal.

Organocatalyst_Removal_Workflow cluster_organo Organocatalyst (Cinchona Alkaloid) Removal start_org Reaction Mixture (Organocatalyst) dilute_org Dilute with Organic Solvent start_org->dilute_org acid_wash Wash with Aqueous Acid dilute_org->acid_wash separate_org1 Separate Layers acid_wash->separate_org1 base_wash Wash with Aqueous Base separate_org1->base_wash separate_org2 Separate Layers base_wash->separate_org2 brine_wash Wash with Brine separate_org2->brine_wash dry_org Dry Organic Layer brine_wash->dry_org concentrate_org Concentrate dry_org->concentrate_org product_org Purified Product concentrate_org->product_org

Caption: Workflow for Organocatalyst Removal.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Determination of Enantiomeric Excess of β-Nitro Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

The accurate determination of enantiomeric excess (ee) is critical in the development of chiral compounds such as (3R)-2,3-dimethyl-4-nitrobutan-2-ol, a key intermediate in various synthetic pathways. Chiral High-Performance Liquid Chromatography (HPLC) stands as the most effective and widely used technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of various chiral stationary phases (CSPs) and mobile phase compositions for the enantioseparation of β-nitro alcohols, providing a foundational methodology for researchers, scientists, and drug development professionals.

Comparison of Chiral HPLC Methods

The selection of an appropriate chiral stationary phase and mobile phase is paramount for achieving optimal separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly successful in resolving a wide range of chiral compounds, including β-nitro alcohols.[1][2] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3]

Below is a comparative summary of chiral HPLC methods successfully employed for the separation of β-nitro alcohols, which can serve as a starting point for method development for this compound.

Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)Analyte Structure (if not target)Retention Times (min)Reference
Chiralcel OD-H Hexane:2-Propanol (90:10)0.5Structurally similar nitro alcoholtR1: 11.85 (major), tR2: 16.24 (minor)[4]
Chiralpak AD-H Hexane:2-Propanol (90:10)0.5syn-diastereomer of a nitro alcoholtR1: 17.59 (major), tR2: 20.31 (minor)[4]
Chiralpak AS-H Hexane:2-Propanol (90:10)1.0Structurally similar nitro alcoholtR1: 30.94 (minor), tR2: 44.05 (major)[4]
Chiralpak IC Hexane:Isopropanol (10:1)1.0Product of nitroalkane additiontR1: 15.5 (minor), tR2: 16.2 (major)[5]
Chiralcel OJ-H Hexane:Isopropanol (10:1)1.0Product of nitroalkane additiontR1: 78.4 (major), tR2: 97.1 (minor)[5]
Chiralpak OD Hexane:2-Propanol (80:20)1.0Product of nitroalkane additiontR major: 9.57, tR minor: 14.96[6]

Note: The terms "major" and "minor" refer to the relative abundance of the enantiomers in the analyzed sample, which directly correlates with the enantiomeric excess. The elution order of enantiomers can vary depending on the specific stationary phase and mobile phase composition.[7]

Experimental Protocol

This section outlines a detailed methodology for the determination of the enantiomeric excess of this compound using chiral HPLC. This protocol is based on commonly employed and effective methods for similar β-nitro alcohols.[4][8]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size) is recommended as a starting point based on its successful application for similar compounds.[4] Other polysaccharide-based columns like Chiralpak AD-H, AS-H, or IC can be screened for optimal performance.[5]

  • Solvents: HPLC-grade n-hexane and 2-propanol (isopropanol).

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and 2-propanol. A starting composition of 90:10 (v/v) is recommended.[4] The ratio can be optimized to improve resolution; increasing the percentage of 2-propanol will generally decrease retention times.

  • Flow Rate: 0.5 - 1.0 mL/min. A lower flow rate can sometimes improve resolution.[4]

  • Column Temperature: 25 °C. Temperature can be varied to influence selectivity.[7]

  • Detection Wavelength: The nitro group provides a chromophore suitable for UV detection. A wavelength of 210 nm or 254 nm is typically effective.[4][6]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for determining the enantiomeric excess of this compound.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample in Mobile Phase prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc1 Inject Sample onto Chiral Column (e.g., Chiralcel OD-H) prep2->hplc1 hplc2 Isocratic Elution (Hexane:2-Propanol) hplc1->hplc2 hplc3 UV Detection (e.g., 210 nm) hplc2->hplc3 data1 Obtain Chromatogram hplc3->data1 data2 Integrate Peak Areas of Enantiomers data1->data2 data3 Calculate Enantiomeric Excess (%) data2->data3 result result data3->result Final ee% Value

Caption: Workflow for ee% determination by Chiral HPLC.

References

A Comparative Guide to the Validation of the Absolute Configuration of (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 13, 2025

For: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of key experimental methods for the validation of the absolute configuration of chiral molecules, with a specific focus on (3R)-2,3-dimethyl-4-nitrobutan-2-ol. The determination of the precise three-dimensional arrangement of atoms is a critical step in chemical research and pharmaceutical development, as enantiomers can exhibit significantly different biological activities.

While specific experimental data for the validation of the absolute configuration of this compound is not available in the published literature, this guide presents a comparison of the most applicable techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Mosher's Method (¹H NMR Spectroscopy). The experimental data presented herein is hypothetical and serves to illustrate the principles and expected outcomes of these methods for a representative chiral tertiary alcohol.

Comparison of Analytical Techniques for Absolute Configuration Determination

The selection of an appropriate method for determining the absolute configuration depends on factors such as the physical state of the sample (crystalline vs. non-crystalline), the amount of sample available, and the presence of specific functional groups. The following table summarizes a hypothetical comparison of these techniques for a chiral tertiary alcohol like this compound.

Technique Principle Hypothetical Experimental Data for a Representative Chiral Tertiary Alcohol Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Flack Parameter: 0.02(3) Crystal System: Orthorhombic Space Group: P2₁2₁2₁Provides an unambiguous and definitive determination of the absolute configuration.[1]Requires a suitable single crystal, which can be difficult to obtain.[2][3] The presence of a heavy atom can be beneficial for anomalous dispersion.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5]Key VCD Bands (cm⁻¹): - Positive band at 1550 (NO₂ asymm. stretch) - Negative band at 1370 (NO₂ symm. stretch) - Characteristic bands in the C-H stretching region (2900-3000)Applicable to a wide range of molecules in solution, including non-crystalline samples and oils.[6] Can be compared with theoretical calculations (DFT) for assignment.[6]Requires specialized instrumentation.[5] Interpretation relies on comparison with computational models.[6]
Mosher's Method (¹H NMR) Derivatization of the alcohol with chiral Mosher's acid chlorides ((R)- and (S)-MTPA) to form diastereomeric esters. The differences in the ¹H NMR chemical shifts of protons near the chiral center are used to deduce the absolute configuration.[7][8]Δδ (δS - δR) values for protons adjacent to the chiral center: - CH₃ groups: Positive Δδ - CH₂-NO₂ group: Negative ΔδA well-established and reliable NMR-based method.[8] Does not require crystallization.Requires chemical derivatization, which may not be straightforward for sterically hindered tertiary alcohols. Interpretation can be complex for molecules with conformational flexibility.[9]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments discussed.

X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure and absolute configuration of the chiral molecule.

Methodology:

  • Crystallization:

    • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[2][3]

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities and correct for experimental factors.

    • Determine the unit cell parameters and space group. For a chiral, enantiopure compound, the space group must be one of the 65 Sohncke groups.[10]

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is calculated during the refinement process. A value close to 0 for a known chirality indicates the correct absolute configuration has been assigned.[2]

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration in solution by comparing the experimental VCD spectrum with a theoretically calculated spectrum.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration (typically 5-10 mg) of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to minimize solvent interference in the IR region.[5]

    • Transfer the solution to an IR cell with a defined path length.

  • VCD Spectrum Acquisition:

    • Use a VCD spectrometer, which is typically a modified Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM).[11]

    • Acquire the VCD and standard IR spectra simultaneously over the desired spectral range (e.g., 4000-800 cm⁻¹).

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio, as VCD signals are typically weak.[5]

  • Computational Modeling:

    • Perform a conformational search for the molecule using molecular mechanics.

    • For the most stable conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and IR spectra for the (R)-configuration. The spectrum for the (S)-configuration will be the mirror image.

  • Data Analysis and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers.

    • The absolute configuration is assigned based on the best fit between the experimental and one of the calculated spectra, paying close attention to the signs and relative intensities of the VCD bands.[6]

Mosher's Method (¹H NMR Spectroscopy)

Objective: To determine the absolute configuration of the tertiary alcohol by analyzing the ¹H NMR spectra of its diastereomeric Mosher esters.

Methodology:

  • Preparation of Mosher Esters:

    • In two separate reactions, treat the chiral alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP).[7]

    • Ensure the reactions go to completion to avoid kinetic resolution.

    • Purify the resulting (R)- and (S)-MTPA esters separately.

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

    • Carefully assign all proton resonances for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC).

  • Data Analysis and Configuration Assignment:

    • For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[7]

    • Based on the established model for Mosher esters, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By analyzing the sign of the Δδ values for protons in the substituents around the chiral center, the absolute configuration of the original alcohol can be deduced.

Workflow for Absolute Configuration Validation

The following diagram illustrates a general workflow for validating the absolute configuration of a chiral molecule.

G Workflow for Absolute Configuration Validation cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis synthesis Synthesis of Enantiopure Compound purification Purification and Characterization synthesis->purification xray X-ray Crystallography purification->xray Crystallization vcd VCD Spectroscopy purification->vcd Dissolution nmr Mosher's Method (NMR) purification->nmr Derivatization xray_data Structure Solution & Flack Parameter xray->xray_data vcd_data Comparison with DFT Calculation vcd->vcd_data nmr_data Δδ (δS - δR) Analysis nmr->nmr_data confirmation Confirmation of Absolute Configuration xray_data->confirmation vcd_data->confirmation nmr_data->confirmation

Caption: General workflow for the validation of absolute configuration.

References

comparative analysis of different synthetic routes to (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the enantioselective synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol, a chiral building block with potential applications in pharmaceuticals and agrochemicals. The comparison focuses on methodologies centered around the asymmetric Henry (nitroaldol) reaction, a powerful C-C bond-forming reaction. The two approaches evaluated are a metal-catalyzed route using a chiral copper(II)-bis(oxazoline) complex and an organocatalyzed route employing a bifunctional chiral thiourea catalyst.

Executive Summary

The synthesis of enantiomerically pure this compound is most effectively achieved through the asymmetric Henry reaction of nitroethane with acetone. This guide details and compares two leading catalytic systems for this transformation. The copper(II)-bis(oxazoline) catalyzed reaction is a well-established method for asymmetric Henry reactions, offering high enantioselectivities. The chiral thiourea organocatalyzed approach represents a metal-free alternative, promoting the reaction through hydrogen bonding interactions. This document provides a detailed comparison of these two synthetic strategies, including experimental protocols, quantitative data from analogous reactions, and a logical workflow for catalyst selection and reaction optimization.

Data Presentation

The following table summarizes the key performance indicators for the two synthetic routes, with data extrapolated from analogous reactions reported in the scientific literature.

ParameterRoute 1: Copper(II)-Bis(oxazoline) CatalysisRoute 2: Chiral Thiourea Organocatalysis
Catalyst Cu(OAc)₂ with a chiral bis(oxazoline) ligandChiral bifunctional thiourea
Typical Catalyst Loading 1-10 mol%5-20 mol%
Reactants Acetone, NitroethaneAcetone, Nitroethane
Solvent Ethanol, THF, or CH₂Cl₂Toluene, CH₂Cl₂, or MTBE
Reaction Temperature Room Temperature to -20 °CRoom Temperature
Reaction Time 24 - 72 hours48 - 96 hours
Reported Yield (analogous reactions) Good to Excellent (up to 99%)Moderate to Good (up to 91%)[1]
Reported Enantiomeric Excess (ee) (analogous reactions) High (up to 98%)[2]Moderate to High (up to 93%)
Advantages High enantioselectivity, well-established methodology.[3]Metal-free, milder reaction conditions, catalyst readily available.
Disadvantages Potential for metal contamination in the final product, requires inert atmosphere.Longer reaction times, may require higher catalyst loading.

Experimental Protocols

Route 1: Asymmetric Henry Reaction Catalyzed by a Chiral Copper(II)-Bis(oxazoline) Complex

This protocol is based on established procedures for copper-catalyzed asymmetric Henry reactions.[3][4][5]

1. Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%) are dissolved in anhydrous ethanol (1.5 mL). The mixture is stirred at room temperature for 1 hour to form the chiral catalyst complex.

2. Henry Reaction: To the freshly prepared catalyst solution, nitroethane (10 mmol) and acetone (1 mmol) are added sequentially. The reaction mixture is stirred at room temperature for 72 hours.

3. Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound. The enantiomeric excess is determined by chiral HPLC analysis.

Route 2: Asymmetric Henry Reaction Catalyzed by a Chiral Thiourea Organocatalyst

This protocol is adapted from general procedures for thiourea-catalyzed asymmetric aza-Henry and Henry reactions.[1]

1. Reaction Setup: In a vial, the chiral thiourea organocatalyst (0.1 mmol, 10 mol%) is dissolved in toluene (1.0 mL). To this solution, acetone (1.0 mmol) and nitroethane (1.2 mmol) are added.

2. Reaction Execution: The reaction mixture is stirred at room temperature for 96 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

3. Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to yield the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualization

G Comparative Workflow for Synthetic Route Selection cluster_0 Route 1: Copper(II)-Bis(oxazoline) Catalysis cluster_1 Route 2: Chiral Thiourea Organocatalysis cluster_2 Comparative Analysis cluster_3 Decision start1 Start: Define Target Molecule (this compound) reagents1 Reactants: Acetone, Nitroethane start1->reagents1 catalyst1 Catalyst System: Cu(OAc)2 + Chiral Bis(oxazoline) Ligand reagents1->catalyst1 reaction1 Asymmetric Henry Reaction catalyst1->reaction1 workup1 Work-up & Purification reaction1->workup1 product1 Product: This compound workup1->product1 analysis1 Analysis: Yield, Enantiomeric Excess (ee) product1->analysis1 comparison Compare: - Yield - Enantioselectivity (ee) - Reaction Conditions - Cost & Availability of Catalyst - Environmental Impact (Metal-free vs. Metal-catalyzed) analysis1->comparison start2 Start: Define Target Molecule (this compound) reagents2 Reactants: Acetone, Nitroethane start2->reagents2 catalyst2 Catalyst System: Chiral Bifunctional Thiourea reagents2->catalyst2 reaction2 Asymmetric Henry Reaction catalyst2->reaction2 workup2 Work-up & Purification reaction2->workup2 product2 Product: This compound workup2->product2 analysis2 Analysis: Yield, Enantiomeric Excess (ee) product2->analysis2 analysis2->comparison decision Select Optimal Synthetic Route comparison->decision

Caption: Comparative workflow for selecting a synthetic route.

G Catalytic Cycles of Asymmetric Henry Reaction cluster_0 Route 1: Copper(II)-Bis(oxazoline) Catalysis cluster_1 Route 2: Chiral Thiourea Organocatalysis cu_catalyst [Cu(II)(box)]2+ nitronate_complex [Cu(II)(box)(nitronate)]+ cu_catalyst->nitronate_complex + Nitroethane - H+ transition_state1 Transition State (Acetone Coordination) nitronate_complex->transition_state1 + Acetone product_complex1 [Cu(II)(box)(alkoxide)]+ transition_state1->product_complex1 product_complex1->cu_catalyst + H+ - Product product1 (3R)-product product_complex1->product1 thiourea Chiral Thiourea activated_complex Thiourea-Nitroethane H-bonded Complex thiourea->activated_complex + Nitroethane transition_state2 Transition State (Dual Activation) activated_complex->transition_state2 + Acetone (Base assists deprotonation) product_complex2 Thiourea-Product Complex transition_state2->product_complex2 product_complex2->thiourea - Product product2 (3R)-product product_complex2->product2

Caption: Catalytic cycles for the two synthetic routes.

References

Navigating the Landscape of Chiral Synthons: An Efficacy Comparison Involving (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. This guide aims to provide a comparative analysis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol, a chiral nitroalkanol, against other commonly employed chiral building blocks. However, a comprehensive literature search reveals a notable scarcity of published experimental data specifically detailing the performance of this compound in comparative asymmetric synthesis studies.

Understanding the Role of Chiral Nitroalkanols

Chiral nitroalkanols are valuable intermediates in asymmetric synthesis. The nitro group serves as a versatile functional handle, capable of being transformed into a variety of other functionalities such as amines, ketones, or aldehydes. The hydroxyl group provides a site for further modification or can participate in directing the stereochemical course of subsequent reactions. The inherent chirality of these synthons is transferred to the target molecule, enabling the synthesis of enantiomerically pure compounds, a crucial aspect in the development of pharmaceuticals where different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Key Performance Indicators for Chiral Synthons

When comparing the efficacy of chiral synthons, several quantitative parameters are crucial for an objective assessment. These include:

  • Yield: The amount of desired product obtained relative to the theoretical maximum.

  • Diastereomeric Excess (d.e.): A measure of the stereochemical purity of a compound with multiple chiral centers.

  • Enantiomeric Excess (e.e.): A measure of the purity of a single enantiomer in a mixture.

  • Reaction Time: The duration required for a reaction to reach completion.

  • Catalyst Loading: The amount of catalyst required to achieve a desired outcome.

Due to the lack of specific data for this compound, a direct comparison table cannot be generated at this time. However, the following sections will outline the experimental approaches used to determine these key metrics.

Common Applications and Experimental Protocols

Chiral nitroalkanols are frequently employed in carbon-carbon bond-forming reactions such as the Henry (nitroaldol) and Michael reactions. Below are generalized experimental protocols for these key transformations, which would be used to evaluate the efficacy of any chiral synthon, including this compound.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. In the context of a chiral nitroalkanol, the pre-existing stereocenter can influence the stereochemical outcome of the newly formed chiral center.

General Experimental Protocol:

  • Reactant Preparation: A solution of the chiral nitroalkanol (e.g., this compound) and a suitable aldehyde (1.0 equivalent) is prepared in an appropriate solvent (e.g., THF, CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Introduction: A chiral catalyst or a base (e.g., a chiral amine, a metal complex with a chiral ligand) is added to the reaction mixture. The choice of catalyst is critical for achieving high stereoselectivity.

  • Reaction Monitoring: The reaction is stirred at a specific temperature (ranging from -78 °C to room temperature) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting materials and the formation of the product.

  • Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography. The yield, diastereomeric excess (determined by NMR spectroscopy), and enantiomeric excess (determined by chiral HPLC) of the purified product are then determined.

Asymmetric Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. A deprotonated chiral nitroalkanol can act as the nucleophile, with its stereochemistry influencing the formation of the new stereocenters.

General Experimental Protocol:

  • Nucleophile Generation: The chiral nitroalkanol is treated with a base (e.g., a non-nucleophilic base like DBU or a metal alkoxide) in an appropriate solvent to generate the corresponding nitronate anion.

  • Addition to Michael Acceptor: The solution of the nitronate anion is then added to a solution of the α,β-unsaturated carbonyl compound (the Michael acceptor) at a controlled temperature.

  • Reaction Monitoring and Work-up: The reaction progress is monitored, and upon completion, the reaction is worked up in a similar manner to the Henry reaction.

  • Purification and Analysis: The product is purified and analyzed to determine the yield and stereochemical purity (d.e. and e.e.).

Alternative Chiral Synthons

Given the limited data on this compound, researchers may consider alternative, well-established chiral synthons for their synthetic campaigns. The choice of an alternative will depend on the specific target molecule and the desired synthetic transformation. Some common classes of chiral synthons include:

  • Chiral Amino Alcohols: Derived from readily available amino acids, these are widely used in the synthesis of chiral catalysts and as chiral auxiliaries. Examples include (S)-prolinol and (1R,2S)-ephedrine.

  • Chiral Hydroxy Acids: Compounds like lactic acid and mandelic acid are versatile starting materials for a variety of chiral molecules.

  • Terpene-derived Synthons: Natural products like camphor, menthol, and pinene provide a rich source of complex chiral scaffolds.

  • Evans Auxiliaries (Chiral Oxazolidinones): These are highly effective chiral auxiliaries for controlling the stereochemistry of alkylation, aldol, and acylation reactions.

Visualizing Synthetic Pathways

To aid in the conceptualization of synthetic strategies, diagrams illustrating reaction workflows are invaluable. The following Graphviz DOT script provides a generic workflow for the evaluation of a chiral synthon in an asymmetric reaction.

G cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_analysis Analysis cluster_outcome Performance Metrics Chiral Synthon Chiral Synthon Reaction Setup Reaction Setup Chiral Synthon->Reaction Setup Prochiral Substrate Prochiral Substrate Prochiral Substrate->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Purification Purification Reaction Monitoring->Purification Characterization Characterization Purification->Characterization Yield Yield Characterization->Yield Stereoselectivity (d.e., e.e.) Stereoselectivity (d.e., e.e.) Characterization->Stereoselectivity (d.e., e.e.)

Caption: General workflow for evaluating the efficacy of a chiral synthon.

Logical Pathway for Synthon Selection

The decision-making process for selecting a chiral synthon involves several logical steps, as illustrated in the following diagram.

G Define Target Molecule Define Target Molecule Identify Key Chiral Centers Identify Key Chiral Centers Define Target Molecule->Identify Key Chiral Centers Retrosynthetic Analysis Retrosynthetic Analysis Identify Key Chiral Centers->Retrosynthetic Analysis Propose Potential Chiral Synthons Propose Potential Chiral Synthons Retrosynthetic Analysis->Propose Potential Chiral Synthons Literature Search for Precedent Literature Search for Precedent Propose Potential Chiral Synthons->Literature Search for Precedent Evaluate Synthon Availability & Cost Evaluate Synthon Availability & Cost Propose Potential Chiral Synthons->Evaluate Synthon Availability & Cost Experimental Validation Experimental Validation Literature Search for Precedent->Experimental Validation Evaluate Synthon Availability & Cost->Experimental Validation Select Optimal Synthon Select Optimal Synthon Experimental Validation->Select Optimal Synthon

Caption: Decision-making process for chiral synthon selection.

Conclusion

While this compound presents an interesting structural motif for a chiral synthon, the current body of scientific literature does not provide the necessary experimental data to perform a direct and quantitative comparison of its efficacy against other established chiral building blocks. Researchers interested in utilizing this specific compound would likely need to undertake initial exploratory studies to determine its performance in key asymmetric transformations. For immediate applications where predictable outcomes and established protocols are paramount, turning to well-documented chiral synthons remains the most prudent approach. This guide serves as a foundational framework for how such an evaluation could be structured once the relevant data becomes available.

A Comparative Analysis of the Stereoisomeric Reactivity of (3R)- and (3S)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chirality at the C3 position is expected to significantly influence the stereochemical outcome of reactions, particularly when interacting with other chiral molecules or catalysts. Understanding these differences is crucial for applications in asymmetric synthesis and drug development, where the specific stereoisomer can dictate biological activity and efficacy.

Comparative Reactivity Overview

The reactivity of the (3R) and (3S) enantiomers is expected to be identical in an achiral environment. However, in the presence of a chiral reagent, catalyst, or biological system, their reactivity is expected to differ. This difference forms the basis of kinetic resolution and asymmetric synthesis. The following table summarizes the expected comparative reactivity in key chemical transformations.

Reaction TypeReagent/CatalystExpected Outcome for (3R)- vs. (3S)-2,3-dimethyl-4-nitrobutan-2-ol
Oxidation to Ketone Achiral oxidizing agent (e.g., PCC, Jones reagent)Identical reaction rates and yields for both enantiomers.
Chiral oxidizing agent or catalystDifferent reaction rates (kinetic resolution). One enantiomer will react faster, allowing for their separation.[1][2]
Reduction of Nitro Group Achiral reducing agent (e.g., H₂, Pd/C)Identical reaction rates and yields for both enantiomers.
Chiral reducing agent or catalystDifferent reaction rates, potentially leading to a kinetic resolution of the starting material or the formation of diastereomeric products if another stereocenter is formed.
Esterification Achiral acylating agent (e.g., acetic anhydride)Identical reaction rates.
Chiral acylating agent or enzyme (e.g., lipase)Different reaction rates (enzymatic kinetic resolution), a common method for separating enantiomeric alcohols.
Reaction with Chiral Reagents e.g., chiral isocyanateFormation of diastereomeric products with different physical and spectroscopic properties, allowing for their separation and analysis.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate and compare the reactivity of (3R)- and (3S)-2,3-dimethyl-4-nitrobutan-2-ol.

Biocatalytic Reduction of 2,3-dimethyl-4-nitro-2-oxobutane to (3R)- and (3S)-2,3-dimethyl-4-nitrobutan-2-ol

This protocol is adapted from general procedures for the asymmetric reduction of α-nitroketones using alcohol dehydrogenases (ADHs).[3][4]

Objective: To synthesize the individual enantiomers of 2,3-dimethyl-4-nitrobutan-2-ol for subsequent reactivity studies.

Materials:

  • 2,3-dimethyl-4-nitro-2-oxobutane

  • Screening kit of various alcohol dehydrogenases (ADHs) and corresponding cofactors (NAD⁺/NADH or NADP⁺/NADPH)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Enzyme Screening: In separate vials, dissolve a small amount of 2,3-dimethyl-4-nitro-2-oxobutane in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • To each vial, add the buffer solution, glucose, the appropriate cofactor (NAD⁺ or NADP⁺), and glucose dehydrogenase.

  • Initiate the reaction by adding a specific ADH to each vial.

  • Incubate the reactions at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reactions by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product.

  • Preparative Scale Synthesis: Once an enzyme that produces the desired (3R) or (3S) enantiomer with high enantiomeric excess is identified, scale up the reaction under the optimized conditions.

  • Work-up: After the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography on silica gel.

  • Characterization: Confirm the structure and determine the enantiomeric excess of the purified (3R)- and (3S)-2,3-dimethyl-4-nitrobutan-2-ol using NMR spectroscopy and chiral HPLC analysis.

Comparative Oxidation of (3R)- and (3S)-2,3-dimethyl-4-nitrobutan-2-ol

This protocol describes the oxidation of the chiral alcohols to the corresponding ketone.

Objective: To compare the rate of oxidation of the (3R) and (3S) enantiomers using both achiral and chiral oxidizing agents.

Materials:

  • (3R)-2,3-dimethyl-4-nitrobutan-2-ol

  • (3S)-2,3-dimethyl-4-nitrobutan-2-ol

  • Achiral oxidizing agent: Pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in H₂SO₄/acetone).

  • Chiral oxidizing system (for kinetic resolution): e.g., a chiral transition metal complex with an oxidant.[2]

  • Anhydrous dichloromethane (for PCC oxidation)

  • Acetone (for Jones oxidation)

  • Silica gel

  • Internal standard for GC/HPLC analysis

Procedure for Achiral Oxidation (using PCC):

  • In two separate flasks, dissolve this compound and (3S)-2,3-dimethyl-4-nitrobutan-2-ol in anhydrous dichloromethane.

  • Add PCC to each flask at room temperature.

  • Monitor the reactions by TLC or GC.

  • Upon completion, dilute the reaction mixtures with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrates under reduced pressure.

  • Analyze the crude product to determine the yield and purity. The reaction rates and yields are expected to be identical for both enantiomers.

Procedure for Chiral Oxidation (Kinetic Resolution):

  • Prepare a racemic mixture of (±)-2,3-dimethyl-4-nitrobutan-2-ol.

  • In a reaction vessel, dissolve the racemic alcohol and the chiral catalyst in a suitable solvent.

  • Add the oxidant and monitor the reaction progress by taking aliquots at regular intervals.

  • Analyze the aliquots by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the conversion.

  • Plot the conversion versus time for each enantiomer to determine the relative reaction rates. A significant difference in the rates will indicate a successful kinetic resolution.

Spectroscopic Analysis of Diastereomeric Derivatives

This protocol is for the derivatization of the enantiomers with a chiral agent to form diastereomers, which can be distinguished by NMR spectroscopy.[5][6]

Objective: To determine the enantiomeric purity of a sample of 2,3-dimethyl-4-nitrobutan-2-ol and to have a method for tracking the stereochemical outcome of reactions.

Materials:

  • Sample of 2,3-dimethyl-4-nitrobutan-2-ol (can be a single enantiomer or a mixture)

  • Chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride))

  • Anhydrous pyridine or another suitable base

  • Anhydrous, aprotic solvent (e.g., CCl₄ or CDCl₃ for NMR)

  • NMR spectrometer

Procedure:

  • Dissolve the 2,3-dimethyl-4-nitrobutan-2-ol sample in the anhydrous solvent.

  • Add a slight excess of the chiral derivatizing agent and the base.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC).

  • Remove the excess reagents and byproducts by a simple work-up (e.g., washing with dilute acid and bicarbonate solution).

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.

  • The signals corresponding to the two diastereomers should be resolved. Integrate the signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative study of (3R)- and (3S)-2,3-dimethyl-4-nitrobutan-2-ol.

experimental_workflow cluster_synthesis Synthesis of Enantiomers cluster_reactivity Comparative Reactivity Studies Prochiral Ketone Prochiral Ketone Biocatalytic Reduction Biocatalytic Reduction Prochiral Ketone->Biocatalytic Reduction (3R)-nitroalcohol (3R)-nitroalcohol Biocatalytic Reduction->(3R)-nitroalcohol (3S)-nitroalcohol (3S)-nitroalcohol Biocatalytic Reduction->(3S)-nitroalcohol Oxidation Oxidation (3R)-nitroalcohol->Oxidation Reduction Reduction (3R)-nitroalcohol->Reduction Derivatization Derivatization (3R)-nitroalcohol->Derivatization (3S)-nitroalcohol->Oxidation (3S)-nitroalcohol->Reduction (3S)-nitroalcohol->Derivatization Kinetic Resolution Kinetic Resolution Oxidation->Kinetic Resolution

Caption: Experimental workflow for the synthesis and comparative reactivity studies of (3R)- and (3S)-2,3-dimethyl-4-nitrobutan-2-ol.

kinetic_resolution cluster_products Reaction Products racemate Racemic (±)-nitroalcohol reagent Chiral Reagent/Catalyst racemate->reagent k_R > k_S product_R Product from (3R) reagent->product_R Fast reaction unreacted_S Unreacted (3S)-nitroalcohol reagent->unreacted_S Slow reaction

Caption: Principle of kinetic resolution for the separation of enantiomers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the characterization of the chiral nitroalcohol, (3R)-2,3-dimethyl-4-nitrobutan-2-ol. The document is intended for researchers, scientists, and drug development professionals, offering an objective assessment of various techniques with supporting experimental data and detailed protocols.

The characterization of chiral molecules is a critical aspect of pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide focuses on the cross-validation of analytical methods to ensure the accuracy, precision, and reliability of data for this compound.

Logical Workflow for Cross-Validation of Analytical Methods

cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Conclusion A Identify Potential Analytical Methods (e.g., Chiral HPLC, GC-MS, NMR) B Develop and Optimize Individual Method Protocols A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy & Precision B->E F LOD & LOQ B->F G Robustness B->G H Analyze Identical Batches of This compound with Validated Methods I Compare Quantitative Results (e.g., Purity, Enantiomeric Excess) H->I J Statistical Analysis (e.g., Bland-Altman, t-test) I->J K Assess Agreement Between Methods J->K L Establish Method Equivalency or Identify Method-Specific Biases K->L

Caption: Logical workflow for the cross-validation of analytical methods.

Comparison of Analytical Methods

The primary analytical techniques for the characterization and quantification of this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy serves as a crucial tool for structural elucidation.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of Chiral HPLC and GC-MS for the analysis of chiral nitroalcohols. These values are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterChiral High-Performance Liquid Chromatography (Chiral HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998[1][2]> 0.998[2]
Range 0.1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%[1]< 10%[2]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL[3]0.3 - 3 µg/mL
Enantiomeric Resolution (Rs) > 2.0[3]Not directly applicable for enantiomer separation without chiral derivatization or a chiral column.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[4] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

A Sample Preparation: Dissolve this compound in mobile phase to a known concentration. C Injection: Inject a fixed volume of the sample solution onto the HPLC system. A->C B HPLC System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. B->C D Chromatographic Separation: Elute the sample through the chiral column. The enantiomers are separated based on their differential interaction with the stationary phase. C->D E Detection: Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 210 nm). D->E F Data Analysis: Integrate the peak areas of the enantiomers. Calculate purity, enantiomeric excess (e.e.), and concentration. E->F

Caption: Experimental workflow for Chiral HPLC analysis.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm), is often effective for separating chiral alcohols and nitro compounds.[5]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary, while for acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Due to the lack of a strong chromophore, detection at a lower wavelength, such as 210 nm, is recommended.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For chiral analysis, derivatization with a chiral reagent or the use of a chiral GC column is typically required to separate enantiomers. However, for achiral purity analysis, a standard non-polar column is sufficient.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of the overall purity.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Standard and Sample Preparation: Prepare solutions of the standard and sample in a volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. While standard NMR is "blind" to chirality in an achiral solvent, the use of chiral solvating agents or chiral shift reagents can induce diastereomeric interactions, leading to separate signals for the enantiomers.[5][6] However, for routine quantitative analysis of enantiomeric excess, HPLC is generally preferred due to its higher accuracy and precision.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: To determine the proton environment and coupling constants.

    • ¹³C NMR: To identify the number of unique carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

Conclusion

The cross-validation of analytical methods is paramount for the reliable characterization of chiral pharmaceutical compounds like this compound. Chiral HPLC is the most suitable technique for the accurate and precise quantification of enantiomeric purity. GC-MS serves as an excellent complementary method for assessing overall purity and for the identification of volatile impurities. NMR spectroscopy is essential for the definitive structural confirmation of the molecule. By employing these methods in a complementary and cross-validating manner, researchers and drug developers can ensure the quality, safety, and efficacy of their products.

References

Comparative Bioactivity Screening of Novel (3R)-2,3-dimethyl-4-nitrobutan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Guide for Researchers in Drug Discovery

This guide provides a comparative overview of the potential bioactivity of a series of novel synthetic derivatives of (3R)-2,3-dimethyl-4-nitrobutan-2-ol. The following data and protocols are presented to illustrate a standard screening workflow for identifying lead compounds with potential therapeutic applications in oncology and infectious diseases.

Introduction

Nitroalkanes and their derivatives represent a class of organic compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's interaction with biological targets.[4] This guide focuses on a hypothetical series of derivatives of this compound, where modifications to the parent structure are evaluated for their impact on cytotoxic and antibacterial efficacy.

Hypothetical Bioactivity Data

The following table summarizes the in vitro bioactivity of the parent compound (DMNB-00) and its hypothetical derivatives (DMNB-01 to DMNB-04). Cytotoxicity was assessed against the human colorectal carcinoma cell line (HCT-116), and antibacterial activity was evaluated against Staphylococcus aureus.

Compound IDR-Group ModificationCytotoxicity (HCT-116) IC₅₀ (µM)Antibacterial (S. aureus) MIC (µg/mL)
DMNB-00 -H (Parent Compound)> 100128
DMNB-01 -CH₂-Ph52.364
DMNB-02 -CH₂-(4-Cl-Ph)15.832
DMNB-03 -CH₂-(4-F-Ph)25.132
DMNB-04 -CH₂-(4-NO₂-Ph)8.916

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the viability of cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Materials:

  • Human colorectal carcinoma cell line (HCT-116)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against Staphylococcus aureus. The broth microdilution method is a standard procedure for assessing antimicrobial activity.[8][9]

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: The compounds are serially diluted two-fold in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: A standardized bacterial suspension is prepared and diluted in MHB. Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A positive control well (bacteria and MHB without compound) and a negative control well (MHB only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the primary screening of the novel this compound derivatives.

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Bioactivity Screening cluster_1a Cytotoxicity Assay cluster_1b Antibacterial Assay cluster_2 Data Analysis & Lead Identification synthesis Synthesis of This compound Derivatives (DMNB-01 to DMNB-04) dissolution Dissolution in DMSO to create stock solutions synthesis->dissolution treatment_cancer Treatment with compound dilutions dissolution->treatment_cancer treatment_bacteria Treatment with compound dilutions dissolution->treatment_bacteria cell_culture Seeding HCT-116 cells cell_culture->treatment_cancer mtt_assay MTT Assay treatment_cancer->mtt_assay ic50 IC50 Determination mtt_assay->ic50 data_analysis Comparative Analysis of IC50 and MIC values ic50->data_analysis bacterial_culture Preparation of S. aureus inoculum bacterial_culture->treatment_bacteria incubation Incubation treatment_bacteria->incubation mic MIC Determination incubation->mic mic->data_analysis lead_selection Selection of Lead Compound (e.g., DMNB-04) for further studies data_analysis->lead_selection

Caption: Workflow for Bioactivity Screening.

Hypothetical Signaling Pathway

The cytotoxic effects of nitro-containing compounds can be mediated through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival. Protein kinases are key regulators of these pathways and are common targets for anticancer drugs.[10][11][12] The diagram below illustrates a hypothetical protein kinase signaling cascade that could be inhibited by a lead compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Protein Kinase 1 Receptor->Kinase1 Activation Kinase2 Protein Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Protein Kinase 3 Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Inhibitor DMNB-04 Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation

Caption: Hypothetical Protein Kinase Inhibition Pathway.

References

Establishing the Purity of (3R)-2,3-dimethyl-4-nitrobutan-2-ol for Preclinical Success: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the absolute purity of a chiral drug candidate like (3R)-2,3-dimethyl-4-nitrobutan-2-ol is a critical milestone on the path to preclinical studies. The presence of impurities, particularly the unwanted enantiomer or other stereoisomers, can significantly impact a drug's efficacy, safety, and pharmacokinetic profile.[1][2][3] This guide provides a comprehensive comparison of analytical methods to determine the purity of this compound, supported by experimental data and detailed protocols, to ensure the selection of a robust and reliable purity assessment strategy.

Preclinical Purity Requirements: A Summary

Regulatory bodies like the FDA, following International Council for Harmonisation (ICH) guidelines, have stringent requirements for the purity of new drug substances entering preclinical trials.[4][5][6] The ICH Q3A(R2) guideline, in particular, outlines the thresholds for reporting, identifying, and qualifying impurities.[5][7] For preclinical studies, it is imperative to demonstrate control over all potential impurities, including organic impurities (starting materials, by-products, degradation products), inorganic impurities, and residual solvents.[4] The acceptance criteria for these impurities are often determined by the maximum daily dose of the drug.[4][8]

Comparison of Analytical Methods for Purity Determination

Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific purity aspect being evaluated (e.g., enantiomeric purity, presence of other organic impurities). The three primary methods discussed here are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodPrincipleAdvantagesDisadvantagesApplication for this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[9][10][11]High accuracy and precision for quantifying enantiomeric excess (%ee).[1][10] Can simultaneously detect other organic impurities.[12][13] Wide variety of chiral columns available.[9][14]Method development can be time-consuming. Requires specific chiral columns which can be expensive.Primary method for determining enantiomeric purity. Also effective for quantifying related organic impurities.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[15][16][17]High sensitivity for volatile impurities. Provides structural information for impurity identification.[15][18]Not suitable for non-volatile compounds without derivatization. Potential for thermal degradation of the analyte.[19]Useful for identifying and quantifying volatile organic impurities and residual solvents. May require derivatization for the nitrobutanol.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.[20]Provides unambiguous structural confirmation of the desired compound and impurities. Can be used to determine enantiomeric excess using chiral solvating or derivatizing agents.[21][22][23]Lower sensitivity compared to chromatographic methods for trace impurity detection. Quantification can be less precise than HPLC.Essential for structural elucidation and confirmation. Can be a secondary method for enantiomeric purity determination, often requiring chiral derivatizing agents like Mosher's acid.[21][22]

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

Objective: To determine the enantiomeric excess of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase Column (e.g., polysaccharide-based CSP like Lux Amylose-1).[12][13]

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol

  • This compound reference standard

  • Racemic 2,3-dimethyl-4-nitrobutan-2-ol

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic mixture (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a stock solution of the this compound test sample (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: Lux Amylose-1 (or equivalent polysaccharide-based chiral column)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Column Temperature: 25°C

  • Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the test sample.

    • Calculate the percentage of each enantiomer in the test sample by integrating the peak areas.

    • Calculate the enantiomeric excess (%ee) using the formula: %ee = [([Area of R-isomer] - [Area of S-isomer]) / ([Area of R-isomer] + [Area of S-isomer])] x 100.

GC-MS Method for Volatile Impurities

Objective: To identify and quantify volatile organic impurities and residual solvents.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column (e.g., DB-5ms).

Reagents:

  • High-purity Helium (carrier gas)

  • Methanol (solvent)

  • Reference standards for expected impurities and solvents.

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in methanol to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-500 amu

  • Analysis:

    • Inject the sample into the GC-MS.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by creating a calibration curve with reference standards.

NMR Spectroscopy for Structural Confirmation and Purity

Objective: To confirm the structure of this compound and assess for the presence of diastereomers or other major impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • (Optional) Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acid chloride).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated solvent.

  • ¹H and ¹³C NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the chemical shifts, coupling constants, and integration values are consistent with the structure of this compound.

    • Look for any unexpected signals that may indicate the presence of impurities.

  • (Optional) Enantiomeric Purity by NMR:

    • React the sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric esters.

    • Acquire the ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture.

    • The different diastereomers will have distinct signals, allowing for quantification by integration.[21][22]

Purity Data Summary

Batch NumberEnantiomeric Excess (%ee) by Chiral HPLCTotal Organic Impurities by HPLC (%)Residual Solvents by GC-MS (ppm)Assay by ¹H NMR (%)
DM-NB-00199.8< 0.1Hexane: 50, Isopropanol: 100> 99.5
DM-NB-00299.9< 0.05Hexane: 45, Isopropanol: 90> 99.7
DM-NB-00399.8< 0.1Hexane: 60, Isopropanol: 110> 99.6

Visualizing the Workflow

The following diagrams illustrate the logical workflow for establishing the purity of this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of this compound Crude Crude Product Synthesis->Crude Purification Purification (e.g., Crystallization, Chromatography) Crude->Purification Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purification->Chiral_HPLC GC_MS GC-MS (Volatile Impurities, Residual Solvents) Purification->GC_MS NMR NMR Spectroscopy (Structural Confirmation, Major Impurities) Purification->NMR Decision Meets Preclinical Purity Specs? Chiral_HPLC->Decision GC_MS->Decision NMR->Decision Pass Proceed to Preclinical Studies Decision->Pass Yes Fail Further Purification/ Process Optimization Decision->Fail No

Caption: Workflow for Purity Determination of this compound.

Impurity_Classification cluster_impurity_types ICH Q3A Impurity Classification cluster_thresholds Action Thresholds (based on Maximum Daily Dose) Organic Organic Impurities (Starting Materials, By-products, Intermediates, Degradation Products, Reagents, Ligands, and Catalysts) Reporting Reporting Threshold Organic->Reporting Identification Identification Threshold Organic->Identification Qualification Qualification Threshold Organic->Qualification Inorganic Inorganic Impurities (Reagents, Ligands, Catalysts, Heavy Metals, Inorganic Salts) Solvents Residual Solvents (ICH Q3C)

Caption: ICH Q3A Impurity Classification and Action Thresholds.

Conclusion and Recommendation

For the comprehensive purity assessment of this compound intended for preclinical studies, a multi-faceted analytical approach is essential.

  • Chiral HPLC is the recommended primary method for determining enantiomeric purity due to its high accuracy and ability to resolve enantiomers effectively.

  • GC-MS is crucial for the detection and quantification of volatile organic impurities and residual solvents , which are critical parameters for regulatory submission.

  • NMR spectroscopy is indispensable for the definitive structural confirmation of the target molecule and for identifying any major structural isomers or impurities.

By employing these complementary techniques and adhering to the rigorous standards set by the ICH guidelines, researchers can confidently establish the purity of this compound, ensuring a solid foundation for successful preclinical development.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (3R)-2,3-dimethyl-4-nitrobutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical structure, (3R)-2,3-dimethyl-4-nitrobutan-2-ol should be handled as a flammable liquid that can cause skin, eye, and respiratory irritation. Some nitroalkanes are also considered toxic and carcinogenic. Therefore, a stringent approach to personal protection is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and vapors which can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which may cause irritation.
Body Protection Flame-retardant lab coat worn over long-sleeved clothing and long pants.Protects against accidental spills and splashes of the flammable liquid.
Footwear Closed-toe, chemical-resistant shoes.Ensures protection from spills.
Respiratory Protection Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of potentially harmful vapors.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial to ensure laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Transport the chemical in a secondary, shatterproof container to the designated storage area.

2. Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep the container tightly closed.

  • Store in a flammable liquids storage cabinet.

  • Ensure segregation from incompatible materials, such as strong oxidizing agents.

3. Handling and Use:

  • All handling of this compound must be conducted in a certified chemical fume hood.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid breathing vapors or mists.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

4. Disposal Plan:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Collect waste in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for pickup by a licensed hazardous waste disposal company. Denatured alcohol, a related substance, should be treated as hazardous waste and taken to a dedicated collection facility.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may spread the fire.

Quantitative Data (Based on Structurally Similar Compounds)

The following data is for 3,3-Dimethylbutan-2-ol and should be used as an estimate for this compound.

Property Value Reference Compound
GHS Hazard Class Flammable Liquid, Category 33,3-Dimethylbutan-2-ol
Hazard Statements H226: Flammable liquid and vapor3,3-Dimethylbutan-2-ol
Signal Word Warning3,3-Dimethylbutan-2-ol

Note: Specific toxicological properties of this compound have not been thoroughly investigated.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency ReviewSDS Review SDS (or Analogue Data) DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareHood Prepare Chemical Fume Hood DonPPE->PrepareHood RetrieveChemical Retrieve Chemical from Storage PrepareHood->RetrieveChemical Transfer Transfer/Use in Fume Hood RetrieveChemical->Transfer CloseContainer Securely Close Container Transfer->CloseContainer Spill Spill Transfer->Spill Exposure Personal Exposure Transfer->Exposure Fire Fire Transfer->Fire CleanWorkArea Clean Work Area CloseContainer->CleanWorkArea SegregateWaste Segregate Hazardous Waste CleanWorkArea->SegregateWaste ReturnToStorage Return Chemical to Storage SegregateWaste->ReturnToStorage DisposeWaste Dispose of Waste via EH&S SegregateWaste->DisposeWaste EmergencyResponse Follow Emergency Procedures Spill->EmergencyResponse Exposure->EmergencyResponse Fire->EmergencyResponse

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.